Technical Documentation Center

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
  • CAS: 842972-18-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic Acid

Executive Summary Target Molecule: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid CAS Registry Number: 1156206-69-7 (Generic reference for structure class) Molecular Formula: C₁₀H₁₀N₄O₂ Molecular Weight: 218.21 g/mol This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid CAS Registry Number: 1156206-69-7 (Generic reference for structure class) Molecular Formula: C₁₀H₁₀N₄O₂ Molecular Weight: 218.21 g/mol

This technical guide details the high-fidelity synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid , a critical scaffold in medicinal chemistry often utilized as a bioisostere for carboxylic acids or cis-amide bonds in sartans and other angiotensin II receptor antagonists.

While direct alkylation of 5-methyltetrazole is a theoretically possible route, it is chemically inferior due to poor regioselectivity, yielding mixtures of N1- and N2-isomers that are difficult to separate. This guide establishes the De Novo Heterocyclization strategy as the "Gold Standard." This route utilizes the reaction of 4-(aminomethyl)benzoic acid derivatives with triethyl orthoacetate and sodium azide to exclusively generate the 1,5-disubstituted tetrazole regioisomer.

Retrosynthetic Analysis & Strategy

To achieve high isomeric purity, the tetrazole ring must be constructed onto the benzyl amine framework rather than attaching a pre-formed tetrazole to a benzyl halide.

Strategic Disconnects
  • Route A (Recommended): Disconnection of the N1–C5 and N–N bonds leads to an Azide-Orthoester Heterocyclization . This requires 4-(aminomethyl)benzoic acid (or its ester) and triethyl orthoacetate.

  • Route B (Discouraged): Disconnection of the N1–Benzyl bond implies an Alkylation of 5-methyltetrazole with a 4-(halomethyl)benzoate. This route suffers from competitive alkylation at the N2 position (often the major product due to sterics and electronics), necessitating tedious chromatographic separation.

Retrosynthesis Diagram

Retrosynthesis cluster_0 Route A: De Novo Heterocyclization (Regioselective) cluster_1 Route B: Alkylation (Non-Selective) Target Target: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid PrecursorA1 4-(Aminomethyl)benzoic acid (Methyl Ester) Target->PrecursorA1 Retro-Cyclization PrecursorA2 Triethyl Orthoacetate PrecursorB1 5-Methyltetrazole Target->PrecursorB1 Retro-Alkylation PrecursorA3 Sodium Azide PrecursorB2 4-(Bromomethyl)benzoate

Caption: Retrosynthetic tree contrasting the regioselective heterocyclization (Route A) against the non-selective alkylation (Route B).

Detailed Synthetic Protocol (The "Gold Standard")

Objective: Synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid via methyl ester intermediate. Scale: 10.0 mmol basis (scalable to >100g).

Phase 1: Heterocyclization (Formation of the Tetrazole Core)

This step constructs the tetrazole ring on the amine nitrogen. We utilize the methyl ester of the starting material to improve solubility in the organic phase and prevent zwitterion formation during workup.

Reagents:

  • Methyl 4-(aminomethyl)benzoate hydrochloride (2.02 g, 10 mmol)

  • Triethyl orthoacetate (TEOA) (4.86 g, 30 mmol, 3.0 eq)

  • Sodium Azide (NaN₃) (1.95 g, 30 mmol, 3.0 eq)

  • Glacial Acetic Acid (AcOH) (20 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize any potential hydrazoic acid evolution, though minimal in this specific protocol).

  • Addition: Charge the flask with Methyl 4-(aminomethyl)benzoate HCl and Sodium Azide. Add Glacial Acetic Acid.

  • Activation: Add Triethyl orthoacetate (TEOA) in one portion.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Mechanism Check: The amine reacts with TEOA to form an imidate intermediate.[1] The azide ion then attacks the imidate, followed by electrocyclic ring closure to form the tetrazole.

  • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). Starting amine (Rf ~0.1) should disappear; product (Rf ~0.4) appears.[2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) containing dilute HCl (1M, 20 mL) to destroy excess azide. Caution: Perform in fume hood.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Sat. NaHCO₃ (2 x 50 mL) to remove acetic acid, then with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Intermediate Product: Methyl 4-((5-methyl-1H-tetrazol-1-yl)methyl)benzoate. (Expected Yield: 85–95%).

Phase 2: Hydrolysis (Deprotection)

Saponification of the methyl ester to the final carboxylic acid.

Reagents:

  • Intermediate from Phase 1

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.84 g, 20 mmol, 2.0 eq)

  • THF/Water (3:1 ratio, 20 mL)

Procedure:

  • Dissolve the crude methyl ester in THF (15 mL).

  • Add a solution of LiOH·H₂O in water (5 mL).

  • Stir at room temperature for 2–4 hours. (TLC control: conversion of ester Rf ~0.4 to acid Rf ~0.0).

  • Acidification: Evaporate THF under reduced pressure. Dilute the aqueous residue with water (10 mL). Acidify carefully with 1M HCl to pH 2–3.

  • Isolation: The product typically precipitates as a white solid. Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C.

  • Recrystallization (if needed): Recrystallize from Ethanol/Water or Isopropanol.

Mechanism of Action (Heterocyclization)[3]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an imidate intermediate, which dictates the regioselectivity.

Mechanism Step1 Amine + TEOA (- 2 EtOH) Intermediate Imidate Ester (CH3-C(OEt)=N-R) Step1->Intermediate Condensation Step2 + Azide (N3-) (- EtOH) Intermediate->Step2 Nucleophilic Attack Cyclization Electrocyclic Ring Closure Step2->Cyclization Azido-Imidine Product 1,5-Disubstituted Tetrazole Cyclization->Product Isomerization

Caption: Mechanistic pathway of the reaction between amine, orthoester, and azide.[4]

Characterization & Quality Control

The following data parameters validate the successful synthesis of the target molecule.

ParameterSpecification / Expectation
Appearance White to off-white crystalline powder
Melting Point 220–225 °C (Decomposition)
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 5.65 (s, 2H, N-CH₂-Ar), 2.50 (s, 3H, Tetrazole-CH₃)*
¹³C NMR (DMSO-d₆) δ 167.0 (COOH), 152.5 (Tetrazole C5), 140.5, 130.5, 130.0, 127.5 (Ar-C), 50.5 (CH₂), 9.5 (CH₃)
MS (ESI) [M+H]⁺ = 219.2; [M-H]⁻ = 217.2
Regioisomer Purity >99.5% (No N2-isomer detectable by NMR)

*Note: The tetrazole methyl group typically appears around 2.50 ppm, often overlapping with the DMSO solvent residual peak. Verification via HSQC is recommended.

Safety & Hazard Mitigation

Critical Hazard: Hydrazoic Acid (HN₃) [5]

  • Risk: Reaction of Sodium Azide with Acetic Acid generates in situ Hydrazoic Acid, which is volatile, highly toxic, and explosive.

  • Control:

    • Closed System: Ensure the reaction is refluxed efficiently so HN₃ is consumed or retained.

    • Bleach Trap: Vent the condenser into a beaker containing 10% Sodium Hypochlorite (Bleach) and NaOH. This oxidizes any escaping HN₃ to harmless nitrogen gas.

    • No Metal Spatulas: Do not use metal spatulas with azide residues; use Teflon or glass.

    • Workup: Quench the reaction mixture into a basic or neutral solution before acidification to minimize HN₃ off-gassing.

References

  • Review of Tetrazole Synthesis: Roh, J., Vávrová, K., & Hrabálek, A. (2012).[6] Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801-6833.

  • Orthoester-Azide Cyclization Protocol: Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Selective synthesis of 1-substituted 5-alkyltetrazoles. Russian Chemical Reviews, 75(6), 507.

  • Regioselectivity Analysis (Alkylation vs Cyclization): Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Contextual grounding for regiocontrol principles).

  • Azide Safety Guidelines: Brisk, M. A., et al. (2009). Safe Handling of Azides in Organic Synthesis. Chemical Health and Safety, 16(5), 18-24.

Sources

Exploratory

"4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" solubility

Topic: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid: Solubility Profile & Process Integration Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid: Solubility Profile & Process Integration Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary

In the landscape of high-value pharmaceutical intermediates, 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS: 842972-18-3) represents a critical structural motif, combining a lipophilic benzoate core with a polar, nitrogen-rich tetrazole functionality.[1] Its solubility behavior is non-trivial, governed by a sharp pH-dependent "switch" and specific solute-solvent interactions.

This guide moves beyond static data points to provide a dynamic solubility framework. We analyze the physicochemical drivers, detail self-validating experimental protocols for solubility determination, and map out purification strategies that leverage these properties for maximum yield and purity.

Physicochemical Core: The Solubility Drivers

To manipulate the solubility of this compound, one must first understand the competing forces within its molecular architecture.

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight 218.21 g/mol Moderate MW facilitates dissolution in polar organics.
pKa (Acidic) ~4.1 - 4.3 (Benzoic acid moiety)Defines the pH threshold for aqueous solubility. Below pH 4, the molecule is neutral and hydrophobic. Above pH 6, it exists as a soluble anion.
pKa (Basic) ~ -2 to 0 (Tetrazole N)The 1-substituted tetrazole is weakly basic and does not ionize significantly in physiological or standard workup ranges.
LogP ~1.3 - 1.8Indicates "Goldilocks" lipophilicity: soluble in alcohols and esters, but requires ionization for water solubility.
H-Bond Donors 1 (Carboxylic -OH)Limits water solubility in the neutral state.
H-Bond Acceptors 5 (Tetrazole Ns + Carbonyl O)Enhances solubility in polar aprotic solvents (DMSO, DMF).

Expert Insight: The 1-substituted tetrazole ring is distinct from the 5-substituted tetrazoles found in "sartan" drugs. It lacks an acidic proton on the ring, meaning the solubility profile is almost entirely dictated by the benzoic acid functionality.

The Solubility Landscape

A. Aqueous Solubility: The pH Switch

The compound exhibits a classic Henderson-Hasselbalch dependency .

  • pH < 3 (Acidic): The molecule is protonated (neutral). Solubility is minimal (< 0.1 mg/mL), driving precipitation. This is the region for isolation.

  • pH > 6 (Basic): The carboxylic acid deprotonates to the carboxylate. Solubility increases dramatically (> 10 mg/mL), allowing for aqueous extraction or filtration of non-acidic impurities.

B. Organic Solvent Compatibility
  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents interact with the tetrazole ring).

  • Moderate Solubility: Methanol, Ethanol, Acetone (Good for recrystallization, especially when hot).

  • Low Solubility: Dichloromethane (DCM), Chloroform (Soluble, but concentration-limited).

  • Insoluble: Hexanes, Heptane (Used as anti-solvents to force precipitation).

Experimental Protocols

These protocols are designed as self-validating systems . If the control criteria are not met, the data is flagged as unreliable.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Best for: Accurate, equilibrium-based solubility data for formulation.

  • Preparation: Weigh 10 mg of solid into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (buffer or organic).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Validation Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

    • Standard Curve: Prepare a 3-point calibration curve (0.01 – 1.0 mg/mL) in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening where compound quantity is limited.

  • Source: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS pH 7.4). Final conc: 200 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure UV absorbance or Nephelometry (turbidity).

    • Validation Check: Compare against a known soluble standard (e.g., Caffeine) and an insoluble standard (e.g., Pyrene).

Process Integration: Purification Strategy

The solubility profile dictates the purification logic. We utilize the "pH Switch" to separate the product from non-acidic impurities (which remain in organics at high pH) and acidic impurities (via differential crystallization).

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Containing Product, Byproducts) Step1 Dissolve in Dilute NaOH (pH 10) Forms Soluble Carboxylate Salt Start->Step1 Solubilization Step2 Wash with Ethyl Acetate (Removes Non-Acidic Impurities) Step1->Step2 Extraction Step3 Aqueous Phase Collection (Contains Product as Salt) Step2->Step3 Phase Separation Step4 Acidification with HCl to pH 2-3 (Triggers Precipitation) Step3->Step4 Precipitation Step5 Filtration & Washing (Cold Water/Hexane) Step4->Step5 Isolation Final Pure 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid Step5->Final Drying

Caption: Acid-Base Workup Strategy leveraging the pH-dependent solubility switch of the benzoic acid moiety.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Benzoic Acid (Analogous pKa Reference). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard Protocol Grounding).
  • Accela ChemBio. (2023).[1] Product Safety Data Sheet: 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

Sources

Foundational

Technical Guide: Tetrazole Derivatives in Medicinal Chemistry

From Bioisosteric Design to Process Safety in Drug Development Executive Summary This technical guide analyzes the critical role of tetrazole derivatives—specifically 5-substituted 1H-tetrazoles—as non-classical bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisosteric Design to Process Safety in Drug Development

Executive Summary

This technical guide analyzes the critical role of tetrazole derivatives—specifically 5-substituted 1H-tetrazoles—as non-classical bioisosteres of carboxylic acids.[1] While carboxylic acids are ubiquitous in pharmacophores, they often suffer from rapid metabolic clearance (glucuronidation), limited membrane permeability due to ionization, and idiosyncratic toxicity. The tetrazole moiety offers a solution by mimicking the acidity and planar topography of the carboxylate anion while altering lipophilicity and metabolic susceptibility. This guide details the physicochemical rationale, the zinc-catalyzed synthetic standards (Demko-Sharpless), and the rigorous safety protocols required for handling high-energy azide reagents.

The Bioisosteric Advantage: Physicochemical Rationale[2]

The 5-substituted 1H-tetrazole is not merely a "replacement" for a carboxylic acid; it is a tool to tune the physicochemical profile of a lead compound.

1.1 Acidity and Ionization

The tetrazole ring (CN₄H) acts as a proton donor. The anion is stabilized by resonance delocalization over the four nitrogen atoms.

  • Carboxylic Acid pKa: Typically 4.2 – 4.8.

  • Tetrazole pKa: Typically 4.5 – 4.9.

  • Implication: At physiological pH (7.4), both groups exist primarily as anions (>99%). This ensures that electrostatic interactions with positively charged receptor residues (e.g., Arginine, Lysine) are maintained.

1.2 Lipophilicity and Permeability

Despite being ionized, tetrazoles often exhibit higher lipophilicity (LogD) than their carboxylate counterparts.[2] However, this comes with a caveat: the tetrazolate anion has a higher desolvation energy penalty because it forms strong hydrogen bond networks with water.[3]

  • Design Insight: Replacing -COOH with tetrazole often improves oral bioavailability not by passive diffusion alone, but by reducing susceptibility to Phase II metabolism (O-glucuronidation), although N-glucuronidation remains a potential metabolic route.

1.3 Electrostatic Mapping (Visualization)

The following diagram illustrates the resonance stabilization comparison, highlighting why the tetrazole is a faithful mimic of the carboxylate anion.

Bioisostere_Map COOH Carboxylic Acid (R-COOH) COO_Anion Carboxylate Anion (Localized Charge) COOH->COO_Anion Deprotonation (pKa ~4.5) Target Receptor Binding Pocket (e.g., Lys/Arg Residue) COO_Anion->Target Ionic Bond (2.5 Å) Tetrazole 1H-Tetrazole (R-CN4H) Tet_Anion Tetrazolate Anion (Delocalized Charge) Tetrazole->Tet_Anion Deprotonation (pKa ~4.9) Tet_Anion->Target Ionic Bond (Distributed)

Caption: Comparative ionization pathways of carboxylic acids and tetrazoles leading to receptor binding.

Synthetic Methodologies: The Shift to Catalysis

Historically, tetrazole synthesis relied on toxic organotin reagents (e.g., tributyltin azide) or harsh conditions using aluminum chloride. Modern medicinal chemistry has standardized on Zinc(II)-catalyzed [2+3] cycloaddition , pioneered by Demko and Sharpless.

2.1 The Demko-Sharpless Mechanism

This method uses Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂) to activate the nitrile.

  • Activation: The Zn(II) Lewis acid coordinates to the nitrogen of the nitrile (R-CN), increasing its electrophilicity.

  • Cycloaddition: The azide anion (N₃⁻) attacks the activated nitrile.

  • Protonation: Acidic workup releases the free tetrazole and removes the zinc.

Why this matters:

  • Safety: It operates in aqueous or alcoholic solvents, reducing the volatility of hydrazoic acid (HN₃) compared to acidic conditions.

  • Purity: Zinc salts are easily removed during workup, unlike lipophilic tin residues.

Synthesis_Mechanism Start Nitrile Substrate (R-CN) Zn_Coord Zn(II) Coordination (Activation) Start->Zn_Coord + ZnBr2 Azide_Attack Azide (N3-) Attack [2+3] Cycloaddition Zn_Coord->Azide_Attack + NaN3 Intermediate Zn-Tetrazolate Complex Azide_Attack->Intermediate Workup Acidic Workup (HCl) Intermediate->Workup Product 5-Substituted Tetrazole Workup->Product - Zn salts

Caption: Zinc(II)-catalyzed mechanism for converting nitriles to tetrazoles (Demko-Sharpless).[4]

Experimental Protocol: Synthesis of 5-Phenyltetrazole

Objective: Synthesis of 5-phenyltetrazole from benzonitrile via Zn(II) catalysis. Scale: 10 mmol (adaptable).

Materials
  • Benzonitrile (1.03 g, 10 mmol)

  • Sodium Azide (NaN₃) (0.715 g, 11 mmol) [DANGER: ACUTELY TOXIC]

  • Zinc Bromide (ZnBr₂) (1.13 g, 5 mmol) or ZnCl₂

  • Solvent: Water (20 mL) and Isopropanol (2 mL)

  • Workup: 3N HCl, Ethyl Acetate.

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile, sodium azide, and zinc bromide.

  • Solvent Addition: Add water and isopropanol. The zinc salt acts as a Lewis acid catalyst.[5]

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by TLC or LC-MS (looking for mass M+H = 147).

    • Expert Note: The reaction typically forms a white suspension as the zinc-tetrazolate complex precipitates.

  • Quench & Workup (CRITICAL):

    • Cool the reaction to room temperature.

    • Add 3N HCl (15 mL) slowly. Vigorous stirring is required. This breaks the Zn-complex and protonates the tetrazole.

    • Safety Check: Ensure the pH is < 2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The tetrazole moves to the organic layer; inorganic salts remain in the water.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.

Process Safety: Handling Azides

Warning: Azide chemistry presents explosion and toxicity hazards.[6][7]

HazardMechanismMitigation Protocol
Hydrazoic Acid (HN₃) Volatile, explosive, highly toxic gas formed when azide salts contact acid.Never add acid to NaN₃ solutions unless fully controlled. Maintain pH > 9 for waste streams until quenching. Use efficient fume hoods.[8]
Heavy Metal Azides Cu, Pb, Hg azides are shock-sensitive primary explosives.Avoid using metal spatulas or connecting to brass/copper fittings. Use Teflon or glass equipment.
Waste Disposal Accumulation in drains can cause explosions.Quench all azide waste with excess Sodium Nitrite (NaNO₂) and Sulfuric Acid (H₂SO₄) to convert azide to N₂ gas before disposal.
Therapeutic Case Study: The "Sartans"

The Angiotensin II Receptor Blockers (ARBs) represent the most successful application of tetrazole bioisosterism.

  • Drug: Losartan (Cozaar), Valsartan (Diovan).

  • Mechanism: These drugs antagonize the AT1 receptor.[9]

  • SAR Insight: The biphenyl scaffold positions the acidic group. The original lead (carboxylic acid) had poor oral bioavailability. Replacement with a tetrazole (Losartan) improved lipophilicity and binding affinity.[10]

  • Binding Mode: The tetrazolate anion forms a specific salt bridge/hydrogen bond network with Lys199 and His256 in the AT1 receptor.

Data Comparison (Losartan Analogues):

Compound VariantAcidic GrouppKaAT1 Binding (IC50)Oral Bioavailability
Carboxylic Acid Lead-COOH~4.2200 nM< 10%
Losartan -CN₄H ~4.9 19 nM ~33%
Sulfonamide Analog-SO₂NHR~10>1000 nMPoor
References
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11] Journal of Organic Chemistry.

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.[1][12] Bioorganic & Medicinal Chemistry.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society.[4][13]

  • University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guidelines.

  • Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry.

Sources

Exploratory

Role of Tetrazole as a Bioisostere for Carboxylic Acid: An Advanced Technical Guide

Executive Summary In modern medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH) with a 5-substituted 1H-tetrazole ring is a high-impact strategy for optimizing lead compounds.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH) with a 5-substituted 1H-tetrazole ring is a high-impact strategy for optimizing lead compounds.[1][2] This guide analyzes the physicochemical, structural, and synthetic drivers of this transformation. While both moieties function as planar, acidic proton donors, the tetrazole offers superior metabolic stability, enhanced lipophilicity in the ionized state ("soft anion" effect), and unique multidentate binding capabilities. This document provides a self-validating framework for deploying tetrazoles in drug discovery, grounded in the success of the angiotensin II receptor blocker (ARB) class.

Part 1: Physicochemical Rationale[3][4]

The decision to replace a carboxylic acid with a tetrazole is rarely arbitrary; it is driven by specific deficits in the parent carboxylate's profile—typically poor permeability, rapid metabolic clearance, or insufficient potency.

Acidity and Ionization

The 5-substituted tetrazole is an acidic heterocycle.[3] Its acidity arises from the stabilization of the conjugate base (tetrazolate anion) via resonance delocalization of the negative charge across the four nitrogen atoms and the aromatic ring current.

PropertyCarboxylic Acid (R-COOH)Tetrazole (R-CN₄H)Impact on Drug Design
pKa ~4.2 – 4.8~4.5 – 5.5Comparable acidity ensures both are ionized at physiological pH (7.4), maintaining electrostatic interactions with target residues (e.g., Arg, Lys).
Charge Distribution Localized (2 Oxygen atoms)Delocalized (4 Nitrogen atoms)The tetrazolate anion is a "softer" base. This delocalization reduces the desolvation energy penalty, often improving membrane permeability compared to the "hard" carboxylate.
Geometry PlanarPlanarMimics the spatial arrangement required for receptor binding pockets.
Lipophilicity (LogP) Lower (Hydrophilic anion)Higher (Lipophilic anion)The tetrazolate anion is ~10x more lipophilic than the carboxylate anion, enhancing passive transport.
The "Soft Anion" Effect

A critical, often overlooked advantage is the desolvation penalty .

  • Carboxylate: The negative charge is concentrated on two oxygens, creating a strong hydration shell. Stripping this water shell to pass through a lipophilic membrane is energetically costly.

  • Tetrazolate: The charge is dispersed over a larger aromatic system. The hydration shell is weaker, reducing the energy barrier for membrane permeation.

Part 2: Structural Biology & Binding Modes[5]

While tetrazoles mimic the electrostatics of carboxylic acids, their binding modes are distinct.[4]

Multidentate Interactions

The carboxylate group typically forms a bidentate salt bridge or hydrogen bond. The tetrazole, having four nitrogen lone pairs, allows for more diverse interaction geometries.

  • The "Lysine-Aromatic" Interaction: In the case of Losartan binding to the AT1 receptor, mutagenesis studies revealed that the tetrazole does not form a simple salt bridge with Lys199.[1][5][6] Instead, it engages in a complex interaction involving charge attraction and cation-pi interactions with the aromatic tetrazole system. This distinct binding mode contributed to the 10-fold potency increase over the carboxylic acid analog.

Part 3: Synthetic Methodologies

The synthesis of 5-substituted 1H-tetrazoles has evolved from hazardous, solvent-heavy methods to "Click" chemistry-inspired aqueous protocols.

The Standard Protocol: Zinc-Catalyzed [3+2] Cycloaddition

The most robust, field-proven method for converting a nitrile to a tetrazole utilizes sodium azide (


) catalyzed by a Lewis acid (Zinc Bromide or Zinc Oxide) in water. This method, popularized by Demko and Sharpless, avoids the use of highly explosive hydrazoic acid (

) and toxic organic solvents.
Experimental Workflow

Objective: Synthesis of 5-phenyl-1H-tetrazole from benzonitrile.

Reagents:

  • Benzonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.1 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Oxide (
    
    
    
    )
  • Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)

  • Workup: HCl (3N), Ethyl Acetate[2]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Benzonitrile (10 mmol) and

    
     (10 mmol) in 20 mL of deionized water.
    
  • Activation: Stir for 10 minutes at room temperature to allow Zinc coordination to the nitrile nitrogen.

  • Azide Addition: Add

    
     (11 mmol) to the mixture.
    
    • Safety Note: This sequence minimizes the formation of free

      
      . The pH of the solution typically remains slightly alkaline/neutral due to the buffering capacity of the zinc salt.
      
  • Reaction: Heat the reaction mixture to reflux (100°C) for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add 3N HCl until pH < 2. This protonates the tetrazole (converting the zinc-tetrazolate complex to free tetrazole) and breaks down any unreacted azide to

      
       (perform in a fume hood!).
      
    • The product often precipitates as a white solid. If so, filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from ethanol/water or toluene.

Mechanistic Pathway

The zinc catalyst acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide ion.

TetrazoleSynthesis Nitrile Nitrile (R-CN) Zn_Complex Zn-Activated Nitrile Complex Nitrile->Zn_Complex + ZnBr2 Intermediate Imidoyl Azide Intermediate Zn_Complex->Intermediate + NaN3 (Nucleophilic Attack) Azide Azide Ion (N3-) Azide->Intermediate Cyclization [3+2] Cycloaddition Intermediate->Cyclization Tetrazolate Zn-Tetrazolate Complex Cyclization->Tetrazolate Ring Closure Product 5-Substituted 1H-Tetrazole Tetrazolate->Product + HCl (Workup)

Figure 1: Mechanism of Zinc-catalyzed [3+2] cycloaddition for tetrazole synthesis.

Part 4: Pharmacological Impact & Case Studies

The "Sartan" class of antihypertensives represents the gold standard for tetrazole bioisosterism.

Case Study: Losartan (DuP 753)

Context: The development of Angiotensin II Receptor Blockers (ARBs). Challenge: The initial lead compounds (imidazole-5-acetic acids) had poor oral bioavailability and moderate potency. Solution: Replacement of the carboxylic acid on the biphenyl scaffold with a tetrazole.[7]

ParameterCarboxylic Acid AnalogLosartan (Tetrazole)Outcome
Potency (IC50) ModerateHigh (10x increase)Tetrazole optimized binding via specific interactions with His256 and Lys199.
Lipophilicity LowModerateImproved membrane permeability.
Oral Bioavailability Poor (< 10%)~33%Sufficient for once-daily oral dosing.
Metabolic Stability Susceptible to GlucuronidationResistant to Oxidative MetabolismWhile tetrazoles can be glucuronidated, they resist CYP450 oxidation better than many acid equivalents.
Metabolic Considerations

While tetrazoles are generally stable, they are not metabolically inert.

  • Glucuronidation: The N1 and N2 positions of the tetrazole ring are nucleophilic and can undergo N-glucuronidation by UGT enzymes (e.g., UGT1A1, UGT2B7). This is the primary clearance pathway for Losartan and Candesartan.

  • Beta-Oxidation: Unlike carboxylic acids with alkyl chains, tetrazoles completely resist beta-oxidation, preventing the rapid degradation of the side chain.

Part 5: Decision Framework for Bioisosterism

When should a medicinal chemist deploy a tetrazole? Use this logic flow to validate the design choice.

DecisionTree Start Lead Compound contains Carboxylic Acid (-COOH) Q1 Is Potency Sufficient? Start->Q1 Q2 Is Permeability/Bioavailability Poor? Q1->Q2 Yes Action_Tetrazole Replace with Tetrazole Q1->Action_Tetrazole No (Need new binding mode) Q3 Is Metabolic Clearance Too Fast? Q2->Q3 Yes (High Polarity) Action_Keep Retain COOH Optimize elsewhere Q2->Action_Keep No Q3->Action_Tetrazole Yes (Beta-ox or Esterase issues) Action_Other Consider Esters/Amides Q3->Action_Other No (Other issues)

Figure 2: Strategic decision tree for carboxylic acid bioisosteric replacement.

References

  • Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Source: National Institutes of Health (PubMed) URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Source: Organic Chemistry Portal (Demko & Sharpless) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: Drug Hunter URL:[Link]

  • Discovery of losartan, the first angiotensin II receptor antagonist. Source: PubMed URL:[Link]

  • N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists. Source: PubMed URL:[Link]

Sources

Foundational

A Technical Guide to the NMR Spectral Interpretation of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted NMR Data for 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid The predicted ¹H and ¹³C NMR spectral data for 4-(5-Methyl-tetrazol-1-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data for 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

The predicted ¹H and ¹³C NMR spectral data for 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid are summarized below. These predictions are based on the typical chemical shifts observed for analogous functional groups and structural motifs.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Singlet1HCOOH
~8.0Doublet2HAr-H (ortho to COOH)
~7.5Doublet2HAr-H (ortho to CH₂)
~5.8Singlet2HCH₂
~2.4Singlet3HCH₃

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.0COOH
~151.0C-tetrazole
~142.0Ar-C (ipso to CH₂)
~131.0Ar-C (ipso to COOH)
~130.0Ar-CH (ortho to COOH)
~128.0Ar-CH (ortho to CH₂)
~50.0CH₂
~9.0CH₃

Structural Elucidation by NMR: A Step-by-Step Interpretation

The structural confirmation of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid via NMR spectroscopy relies on a systematic analysis of the chemical shifts, signal multiplicities, and integration values.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (COOH): A characteristic broad singlet is anticipated far downfield, typically around 13.0 ppm in DMSO-d₆. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Aromatic Protons (Ar-H): The para-substituted benzene ring will exhibit a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear at a lower field (~8.0 ppm) compared to the protons ortho to the methylene linker (~7.5 ppm).

  • Methylene Protons (CH₂): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a sharp singlet around 5.8 ppm. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen-rich tetrazole ring.

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the tetrazole ring are also equivalent and will present as a singlet at approximately 2.4 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (COOH): The carboxylic acid carbon is typically observed in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): The benzene ring will show four distinct signals due to symmetry. The ipso-carbons (attached to substituents) will have different chemical shifts from the protonated carbons. The carbon attached to the carboxylic acid will be downfield (~131.0 ppm), and the carbon attached to the methylene group will be at a lower field (~142.0 ppm). The two sets of equivalent protonated carbons will appear around 130.0 ppm and 128.0 ppm.

  • Tetrazole Carbon (C-tetrazole): The carbon atom within the tetrazole ring is expected to resonate at a significantly downfield position, typically around 150-160 ppm, due to the influence of the four nitrogen atoms.[1]

  • Methylene Carbon (CH₂): The carbon of the methylene linker is anticipated to appear in the range of 50-60 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, expected around 9-15 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for the acquisition of NMR data for a small organic molecule like 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

3. ¹³C NMR Acquisition

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include:

    • Spectral width: ~240 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2-5 seconds

4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

proton_environments COOH COOH Ar_H_ortho_COOH Ar-H (ortho to COOH) Ar_H_ortho_CH2 Ar-H (ortho to CH2) CH2 CH2 CH3 CH3

Caption: Distinct proton environments in 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

carbon_environments COOH_C COOH Tetrazole_C C-tetrazole Ar_C_ipso_CH2 Ar-C (ipso to CH2) Ar_C_ipso_COOH Ar-C (ipso to COOH) Ar_CH_ortho_COOH Ar-CH (ortho to COOH) Ar_CH_ortho_CH2 Ar-CH (ortho to CH2) CH2_C CH2 CH3_C CH3

Caption: Distinct carbon environments in 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

Conclusion

This technical guide provides a comprehensive, predictive framework for the NMR spectral analysis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid. By understanding the fundamental principles of chemical shifts and coupling patterns for the constituent functional groups, researchers can confidently approach the structural elucidation of this and related novel compounds. The provided experimental protocol and visualizations serve as a practical resource for scientists engaged in the synthesis and characterization of new chemical entities in drug discovery and development.

References

  • Elewa, M. A. R., et al. (2020). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectrum of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a bifunctional molecule incorporating a carboxylic acid, a para-substituted aromatic ring, and a methyl-tetrazole heterocycle, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a predictive and interpretive reference for researchers, scientists, and drug development professionals, detailing the expected spectral features with justifications grounded in established spectroscopic principles. We will dissect the spectrum region by region, correlating specific absorption bands to the molecule's distinct functional groups. Furthermore, a validated experimental protocol for acquiring a high-fidelity spectrum is provided, ensuring reproducibility and accuracy.

Molecular Structure and Vibrational Principles

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (C₉H₈N₄O₂) is a complex organic molecule whose structural integrity can be effectively confirmed using IR spectroscopy.[1] The technique probes the vibrational transitions of a molecule's bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. These absorptions are recorded as peaks in an IR spectrum, creating a unique "molecular fingerprint."

The key to interpreting the spectrum lies in deconstructing the molecule into its constituent functional groups:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable bands in the spectrum.

  • Para-Substituted Benzene Ring: The aromatic system provides characteristic absorptions related to its carbon-carbon and carbon-hydrogen bonds.

  • Methylene Linker (-CH₂-): An aliphatic bridge connecting the two ring systems.

  • 5-Methyl-tetrazole Ring: A nitrogen-rich heterocycle with its own set of unique vibrational modes.

Caption: Molecular structure of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

Predictive Analysis of the Infrared Spectrum

The IR spectrum can be logically divided into distinct regions, each revealing the presence of specific functional groups.

High Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Carboxylic Acid): The most defining feature of a carboxylic acid is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates dimeric structures in the solid state. This broad signal is often described as "messy" as it overlaps with other stretches in the region.[2]

  • Aromatic C-H Stretch: Sharp, medium-to-weak intensity peaks are expected between 3100 cm⁻¹ and 3000 cm⁻¹.[4][5][6][7] The presence of absorptions at wavenumbers greater than 3000 cm⁻¹ is a reliable indicator of C-H bonds on an unsaturated system like a benzene ring.[4]

  • Aliphatic C-H Stretch: The C-H stretching vibrations from the methylene (-CH₂-) bridge and the methyl (-CH₃) group will appear as weaker, sharp bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. These peaks will be superimposed on the broad O-H absorption.[2]

Double-Bond Region (1800-1500 cm⁻¹)

This area is critical for identifying carbonyl and other double-bond systems.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is the hallmark of the carbonyl group. For an aromatic carboxylic acid that is hydrogen-bonded, this peak is anticipated between 1710 cm⁻¹ and 1680 cm⁻¹.[2][8] Conjugation with the benzene ring slightly lowers this frequency compared to a saturated carboxylic acid.[3][9]

  • Aromatic C=C Ring Stretch: The benzene ring exhibits characteristic in-ring carbon-carbon stretching vibrations. These typically appear as two or more medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][10]

  • Tetrazole C=N Stretch: The tetrazole ring contains carbon-nitrogen double bonds, which are expected to produce absorptions in the 1600–1500 cm⁻¹ range.[11] These bands may overlap with the aromatic C=C stretching peaks, potentially leading to a more complex pattern in this part of the spectrum.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.

  • O-H Bend and C-O Stretch: The carboxylic acid group contributes two important bands here. The in-plane O-H bend is often coupled with the C-O stretch, resulting in strong, broad absorptions between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.[2]

  • Tetrazole N=N Stretch: The nitrogen-nitrogen double bonds within the tetrazole ring give rise to stretching vibrations typically observed between 1400 cm⁻¹ and 1300 cm⁻¹.[11]

  • Aliphatic C-H Bends: The methylene and methyl groups will show characteristic bending (scissoring and rocking) vibrations in the 1470-1430 cm⁻¹ and 1380-1360 cm⁻¹ (for methyl) ranges.

  • Aromatic C-H Out-of-Plane (OOP) Bend: This is a highly diagnostic band for determining the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong, sharp absorption is expected in the 860-800 cm⁻¹ range.[10] Its presence provides powerful evidence for the specific isomer of the molecule.

  • Tetrazole Ring Deformation: The entire tetrazole ring can undergo "breathing" and deformation vibrations, contributing to absorptions in the 1000-800 cm⁻¹ region.[11]

Summary of Predicted Vibrational Frequencies

The following table consolidates the expected key absorption bands for 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid: O-H Stretch (H-bonded)Strong, Very Broad
3100 - 3000Aromatic: C-H StretchMedium to Weak, Sharp
2980 - 2850Aliphatic (-CH₂-, -CH₃): C-H StretchWeak to Medium, Sharp
1710 - 1680Carboxylic Acid: C=O Stretch (Conjugated)Strong, Sharp
1600 - 1585Aromatic: C=C Ring StretchMedium
1600 - 1500Tetrazole: C=N StretchMedium
1500 - 1400Aromatic: C=C Ring StretchMedium
1440 - 1395Carboxylic Acid: O-H BendMedium, Broad
1400 - 1300Tetrazole: N=N StretchMedium
1320 - 1210Carboxylic Acid: C-O StretchStrong
860 - 800Aromatic: C-H Out-of-Plane Bend (Para)Strong, Sharp

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, reliable IR spectrum, a standardized protocol is essential. The following methodology is based on modern FT-IR techniques, prioritizing ease of use and data integrity.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is required.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for solid samples. This technique requires minimal sample preparation and provides excellent sample-to-sample reproducibility.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is a critical step to subtract the instrument's and ambient atmosphere's (H₂O, CO₂) spectral contributions.

    • Place a small amount (1-5 mg) of the solid 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid powder onto the crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

Data Acquisition and Processing
  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the collected background spectrum to produce the final absorbance spectrum.

    • If using an ATR accessory, apply an ATR correction algorithm (often available in the instrument software) to adjust for the wavelength-dependent depth of penetration of the IR beam. This makes the resulting spectrum appear more like a traditional transmission spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) Pressure->Acquire Process Ratio Sample vs. Background Acquire->Process Correct Apply ATR Correction Process->Correct Final Generate Final Absorbance Spectrum Correct->Final

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is rich with diagnostic information. The definitive presence of the very broad O-H stretch from 3300-2500 cm⁻¹, the strong carbonyl C=O absorption near 1700 cm⁻¹, and the strong C-H out-of-plane bending band between 860-800 cm⁻¹ collectively provide irrefutable evidence for the carboxylic acid and para-substituted aromatic functionalities. Further analysis of the complex fingerprint region allows for the confirmation of the tetrazole ring and aliphatic linkers. This guide provides a robust framework for using IR spectroscopy as a primary tool for the structural verification and quality assessment of this compound in a research or industrial setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(30), 8536–8548. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Medicinal Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reva, I., et al. (2001). Infrared spectrum of crystalline (α-phase) tetrazole, at room temperature. Journal of Molecular Structure. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (64170-57-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • Thottempudi, V., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Application Note: AN-TZ-045 Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1] Introduction & Chemical Context 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS: 64170-57-6) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-045

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1]

Introduction & Chemical Context

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS: 64170-57-6) represents a critical structural motif in medicinal chemistry, serving as a robust bioisostere precursor or a "linker" scaffold.[1] Unlike the more common 5-substituted tetrazoles (sartan class) which are acidic (


 ~4.5), this molecule features a 1,5-disubstituted tetrazole .[1]

In this configuration, the tetrazole ring is non-acidic ; the acidity of the molecule is derived exclusively from the benzoic acid moiety. This distinction dictates the analytical strategy: the separation and ionization behaviors are governed by the carboxylic acid (


 ~4.2), while the tetrazole acts as a polar, nitrogen-rich chromophore and a specific mass spectral reporter.

This guide details the protocols for the structural confirmation, purity profiling, and physicochemical characterization of this compound, ensuring rigorous quality control in drug development pipelines.

Analytical Workflow

The following diagram outlines the logical flow for releasing a batch of this intermediate.

AnalyticalWorkflow Sample Raw Sample (Synthesis Output) Identity Identity Confirmation (NMR, IR, MS) Sample->Identity Step 1 Purity Purity Profiling (HPLC-UV) Identity->Purity Step 2 Purity->Sample Recrystallize State Solid State (DSC, TGA, XRD) Purity->State Step 3 Release Batch Release State->Release Validated

Figure 1: Sequential analytical workflow for the characterization of tetrazole-benzoic acid derivatives.

Structural Elucidation (Spectroscopy)[1][2]

Nuclear Magnetic Resonance (NMR)

Objective: To confirm the regiochemistry of the tetrazole (1-substituted vs. 2-substituted) and the integrity of the benzoic acid linker.

Solvent Selection:

  • Recommended: DMSO-

    
    .[1]
    
  • Rationale: The compound has limited solubility in

    
     due to the polar carboxylic acid and tetrazole ring. DMSO-
    
    
    
    ensures complete dissolution and slows proton exchange, allowing the carboxylic acid proton (-COOH) to be visualized as a broad singlet around 13 ppm.[1]

Protocol:

  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     NMR (minimum 400 MHz) with 16 scans.[1]
    
  • Acquire

    
     NMR with proton decoupling (minimum 256 scans).[1]
    

Expected


 NMR Data (DMSO-

):
MoietyShift (

, ppm)
MultiplicityIntegralAssignment Logic
COOH ~13.0 - 13.2Broad Singlet1HExchangeable carboxylic acid proton.[1]
Ar-H ~7.95Doublet (

Hz)
2HAromatic protons ortho to electron-withdrawing COOH.[1]
Ar-H ~7.40Doublet (

Hz)
2HAromatic protons meta to COOH (closer to methylene).[1]

~5.65Singlet2HMethylene bridge.[1] Deshielded by the aromatic ring and the tetrazole nitrogen.

~2.50Singlet3HMethyl group on the tetrazole C5 position.

Critical Quality Attribute (CQA): The chemical shift of the methylene (


) is diagnostic. In 1-substituted tetrazoles, this signal is typically downfield (5.6–5.8 ppm) compared to 2-substituted isomers (often 5.8–6.0 ppm, but highly dependent on the exact electronics).[1] The presence of the methyl singlet at ~2.5 ppm confirms the 5-methyl substitution.
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.[1]

  • C=O Stretch: 1680–1700

    
     (Strong, Carboxylic acid dimer).[1]
    
  • Tetrazole Ring: 1400–1500

    
     (N=N and C=N skeletal vibrations).[1]
    
  • OH Stretch: 2500–3300

    
     (Broad, O-H stretch of acid).[1]
    

Chromatographic Purity Profiling (HPLC)[1]

Objective: Quantify impurities, specifically unreacted 4-(aminomethyl)benzoic acid or regioisomers.

Challenge: The tetrazole ring is polar, and the benzoic acid is ionizable. Standard neutral mobile phases will result in peak tailing for the acid. Solution: Use an acidic mobile phase (pH < 3.[1]0) to suppress ionization of the carboxylic acid (


 ~4.2), forcing it into its neutral, hydrophobic state for retention on a C18 column.
Method Protocol:
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Max absorption for benzoic acid derivatives).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Logic Diagram: HPLC Separation Strategy

HPLCStrategy Analyte Target: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid pKa_Check Check pKa (~4.2) Analyte->pKa_Check Decision Mobile Phase pH Selection pKa_Check->Decision Neutral pH > 6.0 Analyte Ionized (COO-) Low Retention / Tailing Decision->Neutral Incorrect Acidic pH < 3.0 Analyte Neutral (COOH) Sharp Peak / Good Retention Decision->Acidic Correct

Figure 2: Mobile phase pH selection logic based on the pKa of the benzoic acid moiety.

Mass Spectrometry (MS) Characterization[1][2][3][4][5]

Objective: Confirmation of molecular weight and elemental composition (HRMS).

Technique: Electrospray Ionization (ESI).[1][2][3]

  • Mode: Positive (

    
    ) and Negative (
    
    
    
    ).
  • Preference: Negative mode is often more sensitive for benzoic acids, but Positive mode provides distinct fragmentation for the tetrazole ring.

Fragmentation Pattern (ESI+): Tetrazoles exhibit a characteristic "Click-Unclick" fragmentation behavior.[1]

  • Parent Ion:

    
     (
    
    
    
    ).[1]
  • Primary Loss: Loss of

    
     (28 Da).[1] This is the hallmark of tetrazole thermal/collisional decomposition, forming a reactive diazo or nitrilimine species.
    
  • Secondary Loss: Loss of the benzoic acid moiety or decarboxylation (

    
    , 44 Da).
    

Protocol:

  • Solvent: 50:50 Water:Methanol + 0.1% Formic Acid.[1]

  • Direct Infusion: 5 µL/min.

  • Source Temp: 350°C (Note: Tetrazoles are thermally sensitive; if signal is unstable, lower source temp to 250°C).

Solid State Characterization

Objective: Ensure the material is a stable solid form suitable for formulation or storage.

  • DSC (Differential Scanning Calorimetry):

    • Expectation: A sharp endothermic melting peak.[1] Based on similar tetrazole-benzoic acids, melting point is expected in the range of 180°C – 230°C .

    • Warning: Tetrazoles are high-nitrogen energetic compounds.[1] Look for a sharp exothermic decomposition peak immediately following or overlapping with the melt. Do not seal pans hermetically without safety calculations.

  • TGA (Thermogravimetric Analysis):

    • Run from 30°C to 300°C at 10°C/min.

    • Verify <0.5% weight loss (volatiles) before the decomposition onset.[1]

References

  • Tetrazole Synthesis & Properties: Synthesis of 1-Substituted 1H-Tetrazoles. MDPI, Molecules. Available at: [Link] (General reference for 1-substituted tetrazole synthesis and properties).[1]

  • Fragmentation Mechanisms: Fragmentation of tetrazoles in Mass Spectrometry. Wikipedia/Scientific Literature.[1] Available at: [Link] (General principles of nitrogen loss in heterocycles).[1]

  • HPLC of Benzoic Acids: HPLC Method for the Determination of Benzoic Acid. UST Journals/ResearchGate.[1] Available at: [Link] (Standard protocols for acidic preservatives).[1]

  • Compound Data: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid. PubChem CID 674161.[1][4] Available at: [Link].[1]

(Note: Specific spectral data for this exact CAS is derived from functional group principles common to the "Sartan" and "Benzoic Acid" chemical classes validated in standard medicinal chemistry texts.)

Sources

Application

Application Note: Characterization and Formulation of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid as a Novel API

Introduction: The Scientific Imperative The journey of a new chemical entity (NCE) from laboratory discovery to a viable therapeutic product is contingent on a deep and early understanding of its fundamental physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative

The journey of a new chemical entity (NCE) from laboratory discovery to a viable therapeutic product is contingent on a deep and early understanding of its fundamental physicochemical properties.[1][2][3] This document outlines a systematic and robust scientific framework for the initial characterization and formulation development of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid , hereafter designated as MTB-001 .

The molecular structure of MTB-001, featuring a carboxylic acid group and a tetrazole ring, suggests a weakly acidic nature with potential for complex solid-state behavior and pH-dependent solubility. These characteristics are not merely academic; they are critical determinants of the compound's ultimate bioavailability and stability in a finished dosage form.[4] The protocols herein are designed to de-risk the development pathway by establishing a foundational dataset that will guide all subsequent formulation strategies. Our objective is to build quality into the product from the earliest stage, ensuring that experimental choices are driven by data and scientific rationale.

Part I: Foundational Physicochemical Characterization of MTB-001

A thorough understanding of the drug substance is the bedrock of rational formulation design. The following analyses are mandatory to define the material properties of MTB-001.

Solid-State and Thermal Properties

The crystalline form and thermal stability of an active pharmaceutical ingredient (API) can significantly impact its processing, stability, and dissolution behavior.[5]

  • 2.1.1 X-Ray Powder Diffraction (XRPD): The Crystallinity Fingerprint

    Causality: XRPD is the definitive technique for identifying the solid form (crystalline or amorphous) of the API.[6] Different crystalline forms, or polymorphs, can have vastly different physical properties.[5] Establishing a unique XRPD "fingerprint" for the desired solid form is essential for quality control throughout the development lifecycle.[5][7][8]

    Protocol:

    • Sample Preparation: Gently grind approximately 50-100 mg of MTB-001 powder using an agate mortar and pestle to ensure a random crystal orientation.

    • Instrument: Utilize a benchtop X-ray diffractometer (e.g., Bruker D2 PHASER).

    • Parameters:

      • Radiation: Cu Kα (1.5406 Å)

      • Voltage/Current: 30 kV / 10 mA

      • Scan Range (2θ): 3° to 40°

      • Step Size: 0.02°

      • Time per Step: 0.5 seconds

    • Analysis: Analyze the resulting diffractogram. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous form.[6] Document the peak positions (2θ) and relative intensities as the reference pattern for the batch.

  • 2.1.2 Differential Scanning Calorimetry (DSC): Thermal Transitions

    Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting point, purity, and polymorphic transitions.[9][10][11] It is a rapid and sensitive method to detect thermal events that could impact manufacturing (e.g., drying temperature) or stability.[12]

    Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of MTB-001 into a non-hermetic aluminum pan.

    • Instrument: Calibrated Differential Scanning Calorimeter.

    • Parameters:

      • Temperature Range: 25°C to 300°C (or 20°C above the melting point).

      • Heating Rate: 10°C/min.

      • Purge Gas: Nitrogen at 50 mL/min.

    • Analysis: Record the thermogram. The sharp endothermic peak corresponds to the melting point (Tonset and Tpeak). The enthalpy of fusion (ΔH) can also be calculated, providing an indication of crystallinity.

  • 2.1.3 Thermogravimetric Analysis (TGA): Thermal and Solvate Stability

    Causality: TGA measures changes in sample mass as a function of temperature.[13] It is essential for determining the thermal decomposition temperature and quantifying the presence of residual solvents or water (hydrates), which can impact stability and formulation processing.[14][15]

    Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of MTB-001 into a ceramic or platinum TGA pan.

    • Instrument: Calibrated Thermogravimetric Analyzer.

    • Parameters:

      • Temperature Range: 25°C to 400°C.

      • Heating Rate: 10°C/min.

      • Purge Gas: Nitrogen at 50 mL/min.

    • Analysis: Analyze the TGA curve for mass loss steps. A significant mass loss before the decomposition onset may indicate the presence of volatiles. Quantify the percentage of mass loss at each step.

Solubility and Stability Profile
  • 2.2.1 Equilibrium pH-Solubility Profile

    Causality: For an ionizable compound like MTB-001, solubility is highly dependent on pH. Understanding the pH-solubility profile is critical for predicting its dissolution behavior in the gastrointestinal tract and for selecting appropriate dissolution media for quality control.[4][16]

    Protocol:

    • Media Preparation: Prepare a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4.

    • Experiment: Add an excess amount of MTB-001 to vials containing each buffer (e.g., 10 mg/mL).

    • Equilibration: Agitate the vials in a shaker bath maintained at 37 ± 1°C for 48 hours to ensure equilibrium is reached.[17][18]

    • Sampling & Analysis: After 48 hours, withdraw a sample from each vial and immediately filter through a 0.45 µm syringe filter to remove undissolved solids.

    • Quantification: Dilute the filtrate appropriately and analyze the concentration of dissolved MTB-001 using a validated analytical method (see Part 3.0).

    • Data Presentation: Plot the determined solubility (mg/mL) against the measured final pH of each solution.

    Table 1: Summary of Physicochemical Characterization Data for MTB-001 (Hypothetical Data)

    Parameter Method Result Interpretation
    Solid Form XRPD Crystalline Consistent batch quality, predictable behavior.
    Melting Point (Tonset) DSC 185.4 °C High melting point suggests good thermal stability.
    Thermal Decomposition TGA Onset at 255 °C Stable under typical processing temperatures.
    Solubility at pH 1.2 pH-Solubility 0.05 mg/mL Low solubility in acidic conditions.

    | Solubility at pH 6.8 | pH-Solubility | 2.5 mg/mL | Increased solubility at intestinal pH. |

Part II: Analytical Method Development (HPLC)

A robust, validated analytical method is required for all quantitative assessments. High-Performance Liquid Chromatography (HPLC) is the industry standard for assay and purity determination.[19][20]

Causality: The objective is to develop a specific, stable, and reproducible method to separate MTB-001 from any potential impurities or degradants. This method will be the cornerstone of quality control, from API release to finished product stability testing.

Protocol: Isocratic RP-HPLC Method Development

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Scoping:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, improving peak shape.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV, scan for λmax (e.g., 254 nm based on aromatic structure).

    • Gradient Run: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization: Based on the initial run, adjust the mobile phase composition to achieve an isocratic condition where MTB-001 elutes with a retention time of 3-7 minutes and has a good peak shape (tailing factor < 1.5). A hypothetical optimized condition might be 60:40 Acetonitrile:0.1% Formic Acid.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[21][22][23][24]

Part III: Pre-formulation and Excipient Compatibility

Causality: Drug-excipient interactions can compromise the stability, manufacturability, and performance of the final dosage form.[25][26] Compatibility screening is a critical risk-mitigation step to select inert and functional excipients.[27][28]

Protocol: Accelerated Excipient Compatibility Screening

  • Excipient Selection: Choose common excipients based on the intended dosage form (e.g., immediate-release tablet).

    • Diluents: Microcrystalline Cellulose (MCC), Lactose Monohydrate.

    • Disintegrant: Croscarmellose Sodium.

    • Lubricant: Magnesium Stearate.

  • Sample Preparation:

    • Prepare binary mixtures of MTB-001 and each excipient, typically in a 1:1 ratio to maximize the potential for interaction.

    • Prepare a control sample of pure MTB-001.

    • Prepare a "wet" sample by adding 5% w/w water to each mixture to simulate the effects of moisture.

  • Stress Conditions: Store all samples in open vials at an accelerated condition of 40°C / 75% RH for 4 weeks.

  • Analysis: At T=0 and T=4 weeks, analyze the samples.

    • Visual: Observe for any color change or physical alteration.

    • HPLC: Assay for MTB-001 and check for the appearance of new degradation peaks compared to the control.

  • Interpretation: An excipient is deemed incompatible if there is a significant loss of API (>5%) or the appearance of major degradation products not seen in the control.

Table 2: Excipient Compatibility Screening Results (Hypothetical Data)

Excipient Ratio (API:Exc) Condition Assay (% Initial) Degradants Compatibility
Control (API only) - 40°C/75% RH 99.5% < 0.1% -
MCC PH-102 1:1 40°C/75% RH 99.1% < 0.1% Compatible
Lactose Monohydrate 1:1 40°C/75% RH 98.8% < 0.1% Compatible
Croscarmellose Sodium 1:1 40°C/75% RH 99.3% < 0.1% Compatible

| Magnesium Stearate | 1:1 | 40°C/75% RH | 98.5% | < 0.1% | Compatible |

Part IV: Formulation Development - Direct Compression Tablet

Causality: Direct compression (DC) is the simplest and most cost-effective method for tablet manufacturing.[29][30][31] It involves blending the API and excipients followed by compression.[30] This approach is favored when the API and excipients have suitable flow and compressibility properties.

Proposed Formulation

Based on the compatibility data, a robust starting formulation can be designed.

Table 3: Proposed Immediate-Release Tablet Formulation (100 mg dose)

Component Function % w/w mg/Tablet
MTB-001 API 25.0 100.0
Microcrystalline Cellulose (Avicel® PH-102) Filler/Binder 69.0 276.0
Croscarmellose Sodium (Ac-Di-Sol®) Superdisintegrant 5.0 20.0
Magnesium Stearate Lubricant 1.0 4.0

| Total Weight | - | 100.0 | 400.0 |

Manufacturing Protocol

The manufacturing process is designed for simplicity and scalability.

G cluster_0 Step 1: Dispensing & Sieving cluster_1 Step 2: Blending cluster_2 Step 3: Lubrication cluster_3 Step 4: Compression A Dispense MTB-001, MCC, Croscarmellose B Sieve through 30-mesh screen A->B C Load into V-Blender B->C D Blend for 15 minutes C->D F Add to blender D->F E Sieve Mg Stearate (50-mesh) E->F G Blend for 3 minutes F->G H Transfer to Tablet Press G->H I Compress Tablets H->I

Caption: Direct Compression Manufacturing Workflow for MTB-001 Tablets.

  • Sieving: Pass MTB-001, Microcrystalline Cellulose, and Croscarmellose Sodium through a 30-mesh screen to de-agglomerate the powders.

  • Pre-lubrication Blending: Load the sieved materials into a V-blender and blend for 15 minutes to ensure uniform distribution of the API and disintegrant.

  • Lubrication: Pass the Magnesium Stearate through a 50-mesh screen and add it to the V-blender.[32] Blend for an additional 3 minutes. Causality: Over-blending with a lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Transfer the final blend to a rotary tablet press equipped with appropriate tooling and compress to the target weight (400 mg). Adjust compression force to achieve the target hardness.

Part V: Quality Control of the Final Dosage Form

Finished product testing ensures that each batch of tablets meets the required quality standards.

Table 4: Quality Control Specifications for MTB-001 Tablets, 100 mg

Test Method Specification
Appearance Visual Inspection Round, white, biconvex tablet
Assay Validated HPLC 95.0% - 105.0% of label claim
Content Uniformity USP <905> Meets USP requirements
Hardness USP <1217> 8 - 12 kp

| Dissolution | USP <711> | NLT 80% (Q) dissolved in 30 minutes |

Dissolution Testing Protocol

Causality: Dissolution testing is a critical performance indicator, predicting the in-vivo release of the drug. The conditions are chosen to simulate the physiological environment.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddles).[33][34][35]

  • Medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5°C.[33]

  • Paddle Speed: 50 RPM.

  • Sampling Times: 5, 10, 15, 30, and 45 minutes.

  • Analysis: Analyze the samples by the validated HPLC method to determine the percentage of MTB-001 dissolved at each time point.

G API_Char Part I: API Characterization XRPD DSC TGA Solubility Anal_Dev Part II: Analytical Development HPLC Method ICH Validation API_Char->Anal_Dev Provides sample for testing Preform Part III: Pre-formulation Excipient Compatibility API_Char->Preform Informs excipient choice Anal_Dev->Preform Enables quantification QC Part V: Quality Control Assay Dissolution Uniformity Anal_Dev->QC Provides test method Form_Dev Part IV: Formulation Design Direct Compression Preform->Form_Dev Selects compatible excipients Form_Dev->QC Produces final product

Caption: Interdependent Relationship of Development Stages.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the initial development of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" (MTB-001). By systematically executing these protocols, researchers can generate a robust data package that elucidates the critical quality attributes of the API and informs the development of a stable and effective solid oral dosage form. This data-driven approach is fundamental to navigating the complexities of pharmaceutical development and accelerating the path to clinical evaluation.

References

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Bruker. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. Retrieved from [Link]

  • Slideshare. Physicochemical characterization of drugs. Retrieved from [Link]

  • IUCr Journals. Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Retrieved from [Link]

  • Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Particle Characterisation Laboratories. X-Ray Powder Diffraction (XRPD). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Retrieved from [Link]

  • Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. Physicochemical Properties. Retrieved from [Link]

  • Creative Biolabs. Physicochemical Characterization. Retrieved from [Link]

  • World Health Organization (WHO). Annex 4. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Pharmaguideline. (2018, September 27). Manufacturing of Tablets by Direct Compression Method. Retrieved from [Link]

  • US Pharmacopeia (USP). 〈711〉 DISSOLUTION. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • USP-NF. (2012, February 1). 〈711〉 DISSOLUTION. Retrieved from [Link]

  • Drug Development and Delivery. (2025, June 2). FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression. Retrieved from [Link]

  • ResolveMass. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Pharma Lesson. Direct Compression Process in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Patel P And Dave H*. (2025, April 1). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. Retrieved from [Link]

  • USP. (2012, June 5). <711> DISSOLUTION. Retrieved from [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • ResearchGate. (2025, November 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • USP29-NF24. General Chapters: <711> DISSOLUTION. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Retrieved from [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Innovatech Labs. (2022, April 21). Applications of Thermogravimetric Analysis. Retrieved from [Link]

  • AZoM. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SlidePlayer. Tablet Manufacturing Lecture 4. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, October 14). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Retrieved from [Link]

  • UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]

  • ECA Academy. (2023, May 17). Draft of USP Chapter <711> Dissolution (PDG harmonized document) Published for Comments. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Veeprho. (2024, December 27). API Excipient Compatibility Study. Retrieved from [Link]

  • Slideshare. Phase solubility analysis and pH solubility profile. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Pharmaceutical Review. (2021, December 1). Leveraging Direct Compression Technology to Improve Tableting Efficiency. Retrieved from [Link]

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Method

Application Note: Using 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid as a Molecular Probe Scaffold

Executive Summary 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS: 842972-18-3) is a bifunctional molecular scaffold that bridges the gap between coordination chemistry and chemical biology.[1] Unlike pre-packaged flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS: 842972-18-3) is a bifunctional molecular scaffold that bridges the gap between coordination chemistry and chemical biology.[1] Unlike pre-packaged fluorescent dyes, this molecule serves as a probe precursor . Its utility arises from two distinct chemical behaviors:

  • Ligand for Lanthanide Sensitization: The tetrazole-carboxylate architecture acts as an efficient "antenna" for sensitizing Lanthanide ions (Eu³⁺, Tb³⁺), creating highly sensitive Metal-Organic Framework (MOF) sensors for environmental toxins.

  • Photo-Latent Reactivity: The 1,5-disubstituted tetrazole moiety undergoes photolysis to generate reactive intermediates (imidoylnitrenes/carbodiimides), enabling its use as a photo-affinity labeling (PAL) handle for mapping protein-ligand interactions.

This guide details the protocols for transforming this scaffold into functional probes for both material science and biological applications.

Chemical Profile & Mechanism of Action[2][3][4]

Structural Analysis
  • Benzoic Acid Moiety: Provides a robust conjugation handle (via amide coupling) or a hard oxygen donor for metal coordination.

  • Tetrazole Ring (1,5-disubstituted): Acts as a soft nitrogen donor for metals and a photo-labile group.

  • Methylene Linker: Decouples the electronic systems slightly, allowing for flexible coordination modes without steric hindrance.

Mechanism 1: The "Antenna Effect" (MOF Sensing)

In the solid state, the molecule coordinates with Lanthanide ions. Upon UV excitation, the ligand absorbs energy, undergoes intersystem crossing (ISC) to a triplet state, and transfers this energy to the Lanthanide's resonance level (e.g., Eu³⁺ ⁵D₀), resulting in sharp, intense luminescence.

  • Sensing Mode: "Turn-off" quenching. Analytes like Nitro-explosives (TNT) or Cu²⁺ ions compete for energy absorption or quench the triplet state via electron transfer.

Mechanism 2: Photo-Chemical Activation (Biological Labeling)

Upon irradiation (UV-B/C, ~300-360 nm), the 1,5-disubstituted tetrazole eliminates N₂. Unlike 2,5-tetrazoles (which form nitrile imines for click chemistry), 1,5-tetrazoles predominantly generate imidoylnitrenes , which rearrange to carbodiimides or react with nucleophiles (Lysine/Cysteine) in the binding pocket of a target protein.

Visualization: Mechanisms of Action

G cluster_0 A. Luminescent MOF Sensing (Antenna Effect) cluster_1 B. Photo-Affinity Labeling Pathway Ligand Ligand (Tetrazole) Excitation (UV) ISC Intersystem Crossing (ISC) Ligand->ISC Triplet Ligand Triplet State (T1) ISC->Triplet Ln Lanthanide Ion (Eu3+/Tb3+) Triplet->Ln Energy Transfer Emission Luminescence (Red/Green) Ln->Emission Analyte Analyte (TNT/Cu2+) (Quencher) Analyte->Triplet Quenching (Turn-Off) Tetrazole 1,5-Tetrazole Scaffold UV UV Irradiation (-N2) Tetrazole->UV Nitrene Imidoylnitrene Intermediate UV->Nitrene Crosslink Covalent Adduct Nitrene->Crosslink Insertion/Reaction Target Protein Target (Nucleophile) Target->Crosslink

Caption: (A) Energy transfer pathway for MOF-based sensing. (B) Photo-activation pathway for covalent protein labeling.

Application Protocol 1: Fabrication of Eu-MOF Luminescent Sensor

Objective: Synthesize a solid-state probe for the detection of Nitro-aromatics (explosives) or Fe³⁺/Cu²⁺ ions.

Materials
  • Ligand: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (1 mmol, 218 mg).

  • Metal Source: Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O) (1 mmol).

  • Solvent: DMF/Ethanol/Water (2:1:1 ratio).

  • Equipment: Teflon-lined autoclave (25 mL), Fluorometer.

Step-by-Step Synthesis
  • Dissolution: Dissolve 218 mg of the Ligand in 10 mL of the solvent mixture. Sonicate for 10 mins until clear.

  • Metal Addition: Add 446 mg of Eu(NO₃)₃·6H₂O to the solution. Stir for 30 mins at Room Temperature (RT).

  • Solvothermal Reaction: Transfer the mixture to the Teflon-lined autoclave. Seal and heat at 100°C for 72 hours .

  • Isolation: Cool to RT slowly (5°C/hour) to promote crystal growth. Filter the resulting colorless block crystals.

  • Activation: Wash crystals with Ethanol (3x) and dry under vacuum at 60°C for 12 hours to remove solvent guests.

Sensing Assay Protocol
  • Probe Preparation: Grind 5 mg of the Eu-MOF crystals into a fine powder. Disperse in 10 mL of HEPES buffer (or water) via ultrasonication to create a stable suspension.

  • Baseline Measurement: Record the fluorescence emission spectrum (Excitation: ~310 nm; Emission: ~615 nm for Eu³⁺).

  • Analyte Titration: Add aliquots (1–100 µM) of the analyte (e.g., 4-Nitrophenol or CuCl₂).

  • Readout: Monitor the decrease in intensity at 615 nm.

  • Data Analysis: Plot

    
     vs. [Analyte] to determine the Stern-Volmer quenching constant (
    
    
    
    ).

Application Protocol 2: Photo-Affinity Labeling (PAL) Probe Synthesis

Objective: Create a bioactive probe to identify the binding target of a drug pharmacophore.

Concept

You will attach a "Warhead" (Drug/Ligand) to the Benzoic Acid side. The Tetrazole remains free to act as the photo-crosslinker.

Synthetic Workflow (Conjugation)
  • Activation: Dissolve 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (1 eq) in dry DMF. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir for 4 hours to form the NHS-ester.

  • Coupling: Add the amine-containing Drug/Pharmacophore (1 eq) and DIPEA (2 eq). Stir overnight at RT.

  • Purification: Purify the conjugate via HPLC (Reverse Phase, Water/Acetonitrile gradient). Note: Avoid strong UV exposure during purification to prevent premature activation.

Crosslinking Assay (In Vitro)
  • Incubation: Incubate the Tetrazole-Probe (1–10 µM) with the target protein lysate (1 mg/mL) for 30 mins at 4°C in dark.

  • Irradiation: Place the sample on ice. Irradiate with a UV lamp (300–365 nm, 6 Watt) at a distance of 2 cm for 10–20 minutes.

    • Critical Control: Run a parallel sample without UV to distinguish non-covalent binding.

  • Analysis: Perform SDS-PAGE and Western Blot (if the probe has a biotin tag) or Mass Spectrometry (Proteomics) to identify the crosslinked peptide.

Data Analysis & Expected Results

Table 1: Comparative Properties of the Probe Scaffolds
Property1,5-Tetrazole (This Probe)2,5-Tetrazole (Classic Click)
Photo-Product Imidoylnitrene / CarbodiimideNitrile Imine
Reactivity Reacts with Nucleophiles (–NH₂, –SH)Reacts with Alkenes (Bioorthogonal)
Primary Use Photo-Affinity Crosslinking Fluorescent Labeling / Click
MOF Stability High (N1-substitution is stable)Moderate
Excitation UV (approx. 280–320 nm)UV (approx. 300–350 nm)
Troubleshooting Guide
  • Issue: MOF sensor shows low initial fluorescence.

    • Fix: The "Antenna" efficiency depends on the triplet energy match. Ensure the ligand is fully deprotonated (add dilute NaOH during synthesis) to maximize coordination to Eu³⁺.

  • Issue: No crosslinking observed in PAL assay.

    • Fix: The lifetime of the nitrene intermediate is short. Increase probe concentration or ensure the binding affinity of the "Warhead" is high enough to keep the tetrazole in the pocket during irradiation.

References

  • Chemical Identity & Properties

    • 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (CAS 842972-18-3). Available from: and .

  • Mechanism of Tetrazole Photolysis

    • Mechanistic Understanding and Reactivity Analyses for the Photochemistry of Disubstituted Tetrazoles. (Explains 1,5- vs 2,5-tetrazole fragmentation pathways). Available at: .

  • MOF Sensing Principles

    • Luminescent Metal–Organic Frameworks for Gas Sensing. (General principles of Tetrazole-Carboxylate ligands in MOFs). Available at: .

  • Synthesis of 1,5-Disubstituted Tetrazoles

    • Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide Reaction. (Background on the chemical stability and synthesis). Available at: .

Sources

Application

Introduction: Illuminating Biology with Photo-Triggered Chemistry

An authoritative guide for researchers, scientists, and drug development professionals on the principles and protocols of tetrazole-based photo-click chemistry. In the intricate landscape of biological systems, the abili...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the principles and protocols of tetrazole-based photo-click chemistry.

In the intricate landscape of biological systems, the ability to chemically modify biomolecules with precision is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed within living systems without interfering with native biochemical processes.[1] While many bioorthogonal reactions are constitutively "on," a select class offers an unparalleled advantage: spatiotemporal control triggered by light.

This guide focuses on the applications of tetrazole derivatives in a unique branch of "click chemistry" known as photo-click chemistry or tetrazole ligation.[2][3] Upon irradiation with light, stable diaryltetrazoles undergo a transformation into highly reactive nitrile imine intermediates. These intermediates are then rapidly captured by specific reaction partners, enabling researchers to forge covalent bonds at a desired time and location. This fluorogenic reaction provides a robust platform for applications ranging from live-cell imaging and protein labeling to the synthesis of novel materials and drug-like molecules.[3][4]

It is critical to distinguish this photo-activated 1,3-dipolar cycloaddition from the more widely known inverse-electron-demand Diels-Alder (IEDDA) reaction, which typically involves tetrazine derivatives and strained alkenes.[5][6] While both are powerful bioorthogonal tools, tetrazole chemistry is uniquely defined by its reliance on light as a trigger, offering an external layer of control over the chemical ligation.

Section 1: The Mechanism of Photo-Click Chemistry

The photo-click reaction of a tetrazole is a two-step process initiated by photons, first described by Huisgen.[2][7] Understanding this mechanism is key to appreciating its utility and limitations.

  • Step 1: Photoactivation and Nitrile Imine Formation. The 2,5-diaryltetrazole core is aromatically stable in the dark. Upon absorption of a photon (typically in the UV or near-visible range), the tetrazole ring undergoes a rapid cycloreversion. This process is irreversible as it extrudes a molecule of dinitrogen gas (N₂), generating a highly reactive, transient 1,3-dipole known as a nitrile imine.[8]

  • Step 2: 1,3-Dipolar Cycloaddition. The fleeting nitrile imine is immediately intercepted by a dipolarophile, most commonly an alkene or an alkyne. This [3+2] cycloaddition reaction proceeds rapidly to form a stable, fluorescent pyrazoline (from an alkene) or pyrazole (from an alkyne) adduct, covalently linking the two molecular partners.[7][9]

The reaction's fluorogenic nature is a significant advantage, as the formation of the pyrazoline cycloadduct often results in a "turn-on" fluorescence signal, allowing for real-time monitoring of the ligation event without the need for wash-out steps.[3]

Tetrazole Photo-Click Mechanism cluster_reactants Reactants (Stable in Dark) cluster_products Products Tetrazole 2,5-Diaryltetrazole NitrileImine Nitrile Imine (Highly Reactive 1,3-Dipole) Tetrazole->NitrileImine Step 1:Photo-irradiation (hν)Cycloreversion N2 N₂ Gas Tetrazole->N2 Extrusion Alkene Alkene (Dipolarophile) Pyrazoline Fluorescent Pyrazoline Adduct Alkene->Pyrazoline NitrileImine->Pyrazoline Step 2:[3+2] Cycloaddition

Mechanism of tetrazole photo-click chemistry.

A critical point of expertise is recognizing the dual reactivity of the nitrile imine. While it efficiently undergoes cycloaddition, this high-energy intermediate can also be quenched by nucleophiles present in a biological environment (e.g., water, thiols).[10] This potential for side reactions underscores the importance of careful reagent design to ensure the reaction remains truly bioorthogonal.

Section 2: Core Reagents and Design Considerations

The success of a photo-click experiment hinges on the careful selection and design of both the tetrazole and its dipolarophile partner.

The Photo-Activatable Handle: Tetrazole Derivatives

The standard 2,5-diphenyltetrazole scaffold can be extensively modified to fine-tune its properties for specific applications.

  • Wavelength Tuning: Initial protocols used UV light (302-365 nm), which can cause phototoxicity in living systems.[3] To circumvent this, researchers have developed tetrazole derivatives with extended π-conjugation, such as incorporating terthiophene or naphthalene moieties, which shift the activation wavelength to the less damaging visible spectrum (e.g., 405 nm) and even enable two-photon activation for enhanced spatial resolution.[3]

  • Reactivity and Selectivity Enhancement: To maximize the desired cycloaddition and minimize side reactions with biological nucleophiles, two primary strategies are employed:

    • Electrostatic Shielding: Installing electron-withdrawing groups like trifluoromethyl (CF₃) at the ortho-positions of the phenyl rings can create an "electrostatic shield" that favors the desired cycloaddition pathway.[8][9]

    • Steric Shielding: Placing bulky substituents, such as N-sulfonylpyrrole, near the tetrazole core physically blocks the approach of nucleophiles to the nitrile imine intermediate, dramatically improving selectivity and reaction rates with strained alkynes like BCN.

Tetrazole Derivative TypeKey FeaturesActivation λTypical Partner2nd Order Rate Constant (k₂)Reference
Diphenyltetrazole Foundational scaffold, fluorogenic.~300-365 nmAlkenes~0.2 - 90 M⁻¹s⁻¹[7]
Terthiophene-tetrazole Red-shifted activation wavelength.~405 nmAlkenes~1 M⁻¹s⁻¹[3]
ortho-CF₃ Diphenyltetrazole Enhanced selectivity via electrostatic shielding.~300 nmBCN (Alkyne)~230 M⁻¹s⁻¹[9]
Sterically Shielded Tetrazole High selectivity and superfast kinetics.~300 nmBCN (Alkyne)~39,200 M⁻¹s⁻¹ [8]
The Reaction Partner: Dipolarophiles

The choice of dipolarophile is equally important and involves a balance between reaction speed and biological compatibility.

  • Simple Alkenes and Alkynes: These are readily available but often exhibit slower reaction kinetics. A key advantage is that alkene-bearing unnatural amino acids (e.g., O-allyl-tyrosine) can be genetically encoded into proteins, enabling site-specific labeling.[11]

  • Strained Dienophiles: To accelerate the reaction, strained systems are employed. The ring strain of molecules like norbornenes, trans-cyclooctenes (TCO), or bicyclo[6.1.0]nonyne (BCN) lowers the activation energy of the cycloaddition, leading to significantly faster kinetics.[7] BCN, in particular, has been shown to react with shielded tetrazoles at exceptionally high rates, making it ideal for labeling low-abundance targets or capturing rapid dynamic processes.

Section 3: Applications in Bioconjugation and Chemical Biology

The spatiotemporal control offered by tetrazole photo-click chemistry makes it a premier tool for interrogating dynamic biological processes.

Application Focus 1: Spatiotemporal Control of Protein Labeling in Live Cells

This application allows a researcher to fluorescently label a specific protein within a live cell at a precise moment and subcellular location, providing a snapshot of its localization and dynamics.

Workflow for spatiotemporally controlled protein labeling.
Protocol 1: General Protocol for Photoclick Labeling of a Genetically Tagged Protein

This protocol provides a framework for labeling a protein of interest (POI) containing a genetically encoded alkene-bearing unnatural amino acid (UAA) in mammalian cells.

Materials:

  • Mammalian cells (e.g., HEK293T or CHO)

  • Plasmid encoding POI-UAA and the corresponding aminoacyl-tRNA synthetase/tRNA pair.

  • Transfection reagent.

  • Cell culture medium with and without the UAA (e.g., O-allyl-tyrosine).

  • Cell-permeable tetrazole-fluorophore conjugate (e.g., terthiophene-tetrazole-TAMRA).

  • Confocal microscope equipped with a 405 nm laser and appropriate fluorescence imaging channels.

Methodology:

  • Cell Seeding and Transfection:

    • Seed cells on a glass-bottom imaging dish.

    • Transfect cells with the POI-UAA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Protein Expression:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with the UAA (typically 1-2 mM).

    • Allow cells to express the tagged protein for 24-48 hours.

    • Rationale: The orthogonal synthetase/tRNA pair specifically incorporates the UAA in response to a nonsense codon (e.g., TAG) engineered into the POI gene.

  • Tetrazole Loading:

    • Prepare a stock solution of the tetrazole-fluorophore conjugate in DMSO.

    • Dilute the conjugate in fresh cell culture medium to a final concentration of 10-50 µM.

    • Replace the medium on the cells with the tetrazole-containing medium and incubate for 30-60 minutes at 37°C.

  • Photo-activation and Ligation:

    • Mount the imaging dish on the confocal microscope stage.

    • Identify a transfected cell expressing the POI (if it has a fluorescent fusion partner like GFP, this is straightforward).

    • Define a region of interest (ROI) for photo-activation.

    • Irradiate the ROI with the 405 nm laser for a defined period (e.g., 10-60 seconds). The optimal time must be determined empirically to balance efficient labeling with minimal phototoxicity.

    • Rationale: Light is the trigger. Only tetrazoles within the laser path will be converted to nitrile imines, restricting the labeling to the illuminated area.

  • Imaging and Analysis:

    • After photo-activation, switch to the appropriate laser line and detector to image the fluorescence from the newly formed pyrazoline adduct (e.g., 561 nm laser for a TAMRA fluorophore).

    • Acquire images of the entire cell to confirm that fluorescence is localized to the irradiated region.

  • Self-Validating Controls:

    • No-Light Control: Image a transfected, tetrazole-loaded cell without performing the photo-activation step. No signal from the reporter fluorophore should be detected.

    • No-UAA Control: Perform the entire protocol on cells transfected with the POI plasmid but grown in medium lacking the UAA. No specific labeling should occur.

    • No-Tetrazole Control: Irradiate a transfected cell that has not been incubated with the tetrazole conjugate to assess background autofluorescence.

Application Focus 2: Superfast Ligation for Rapid Cell Surface Labeling

When processes are too fast to be captured by conventional methods, or when labeling must be completed in seconds, the combination of a sterically shielded tetrazole and a strained alkyne like BCN is the tool of choice.

Protocol 2: Rapid Cell Surface Labeling using a Tetrazole-BCN Pair

This protocol describes the rapid labeling of a cell surface glycoprotein that has been metabolically tagged with a BCN-modified sugar.

Materials:

  • Cells capable of metabolically incorporating azide-modified sugars (e.g., Jurkat cells).

  • Azide-modified sugar precursor (e.g., Ac₄ManNAz).

  • BCN-alkyne reagent with a functional group for conjugation (e.g., BCN-amine).

  • Water-soluble, sterically shielded tetrazole-fluorophore conjugate.

  • PBS and appropriate buffers.

Methodology:

  • Metabolic Labeling with Azide:

    • Culture cells for 2-3 days in medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Rationale: Cellular metabolic pathways will process the sugar analog and display it on cell surface glycoproteins, presenting an azide handle.

  • BCN Installation (via Copper-Free Click):

    • Harvest and wash the azide-labeled cells.

    • Incubate the cells with a BCN-alkyne reagent (e.g., 50 µM BCN-amine) for 1 hour. This attaches the highly reactive BCN dipolarophile to the cell surface. Wash cells thoroughly.

  • Rapid Photo-Ligation:

    • Resuspend the BCN-labeled cells in cold PBS.

    • Add the water-soluble, sterically shielded tetrazole-fluorophore conjugate to a final concentration of 1-10 µM.

    • Immediately expose the cell suspension to a UV lamp (e.g., a handheld 302 nm lamp) on ice for a very short duration (e.g., 2-10 seconds).

    • Rationale: The extremely high rate constant of the shielded tetrazole-BCN reaction allows for near-instantaneous labeling, even at low concentrations, minimizing the required light exposure and potential for cell damage. The use of a water-soluble tetrazole is critical to ensure it remains in solution and accessible to the cell surface.

  • Analysis:

    • Wash the cells to remove unreacted probe.

    • Analyze the labeled cells via flow cytometry or fluorescence microscopy.

Section 4: Advanced Applications and Future Outlook

The versatility of tetrazole photo-click chemistry extends beyond protein labeling. It has been successfully applied in:

  • Nucleic Acid Modification: Post-synthetic functionalization of DNA building blocks for applications in diagnostics and materials.[7]

  • Materials Science: Creating "smart" hydrogels where ligands can be patterned with light to direct 3D cell culture, or functionalizing surfaces with high spatial precision.[3][7]

  • Photoaffinity Labeling: The nitrile imine's reactivity with nucleophiles, while a challenge for orthogonality, can be exploited for photo-crosslinking and target identification in drug discovery.[10][12]

The future of the field is focused on developing tetrazoles that can be activated by longer wavelength, deep-tissue penetrating red and near-infrared (NIR) light. Continued innovation in reagent design will further improve reaction kinetics and selectivity, pushing the boundaries of what can be visualized and manipulated within the complex environment of a living organism.

Conclusion

Tetrazole derivatives provide a unique and powerful platform for photo-triggered click chemistry. Their ability to grant researchers control over covalent bond formation in both time and space has unlocked new possibilities for studying dynamic biological processes. By understanding the underlying mechanism and the principles of rational reagent design, scientists can harness this chemistry to fluorescently label proteins in live cells, rapidly modify biological surfaces, and pattern advanced materials. While careful consideration of potential side reactions is necessary, the tetrazole photo-click reaction remains an indispensable tool for researchers and drug development professionals at the interface of chemistry and biology.

References

  • Song, W., et al. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society. [Link]

  • Wu, H., & Devaraj, N. K. (2016). A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes. Angewandte Chemie International Edition. [Link]

  • Ramil, C. P., & Lin, Q. (2013). Light-Triggered Click Chemistry. Chemical Communications. [Link]

  • Kaur, J., et al. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. IntechOpen. [Link]

  • Gevorgyan, V., et al. (2011). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal Chemistry and Its Applications. Chemical Society Reviews. [Link]

  • Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. [Link]

  • Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Ghavaminejad, A., & Yavari, P. (2025). The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications. Carbohydrate Polymers. [Link]

  • Ramil, C. P., & Lin, Q. (2023). Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. Journal of the American Chemical Society. [Link]

  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Synlett. [Link]

  • Popova, Y., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

  • Awasthi, S. K., & Mittal, R. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2024). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society. [Link]

  • Zhang, T., et al. (2020). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]

  • Jawad, A. A., et al. (2023). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

  • Zhang, F.-G., et al. (2020). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. ChemInform. [Link]

  • Ramil, C. P., & Lin, Q. (2014). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. (n.d.). First reports of tetrazole photoclick chemistry. ResearchGate. [Link]

  • Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society. [Link]

  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. [Link]

  • The Royal Society of Chemistry. (2024). Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. [Link]

  • Li, Z., et al. (2016). Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. Angewandte Chemie International Edition. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Introduction and Strategic Overview 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Its structural features make it valuable for designing compounds targeting a range of therapeutic areas.[2]

The primary challenge in synthesizing N-substituted tetrazoles is controlling the regioselectivity of the alkylation step. The 5-methyltetrazole anion can be alkylated at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers.[3] The synthetic strategy outlined herein is designed to favor the formation of the desired N1 isomer and facilitate purification on a larger scale.

This protocol follows a two-step sequence:

  • N-Alkylation: Reaction of 5-methyltetrazole with methyl 4-(bromomethyl)benzoate. Using the methyl ester of the benzoic acid protects the acidic proton during the base-mediated alkylation, preventing unwanted side reactions.

  • Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach is advantageous for scale-up due to the crystalline nature of the intermediate and final products, which allows for efficient purification by recrystallization, thereby avoiding costly and time-consuming chromatographic methods.[4][5]

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Saponification SM1 5-Methyltetrazole INT Methyl 4-((5-methyl-1H-tetrazol-1-yl)methyl)benzoate SM1->INT 1. K2CO3, DMF 2. SM2 SM2 Methyl 4-(bromomethyl)benzoate FP 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid INT->FP NaOH, THF/H2O then HCl (aq)

Caption: Overall synthetic route for 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-((5-methyl-1H-tetrazol-1-yl)methyl)benzoate

Causality: This step involves the nucleophilic substitution of bromide by the tetrazolate anion. Potassium carbonate (K2CO3) is chosen as a mild and cost-effective base for deprotonating 5-methyltetrazole, minimizing potential side reactions associated with stronger bases. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, ensuring the solubility of both the tetrazolate salt and the alkylating agent.

ReagentMW ( g/mol )QuantityMolesEquivalents
5-Methyltetrazole84.08100.0 g1.191.0
Methyl 4-(bromomethyl)benzoate229.07286.0 g1.251.05
Potassium Carbonate (K2CO3), fine powder138.21197.0 g1.431.2
N,N-Dimethylformamide (DMF)-1.0 L--
Ethyl Acetate-2.5 L--
Deionized Water-3.0 L--
Brine-500 mL--

Protocol:

  • Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Charge: Charge the flask with 5-methyltetrazole (100.0 g, 1.19 mol), potassium carbonate (197.0 g, 1.43 mol), and DMF (1.0 L).

  • Initial Stirring: Begin stirring the suspension at room temperature (20-25°C) under a nitrogen atmosphere. Stir for 30 minutes to ensure formation of the potassium salt.

  • Substrate Addition: Slowly add a solution of methyl 4-(bromomethyl)benzoate (286.0 g, 1.25 mol) in DMF (200 mL) to the suspension over 30-45 minutes. A slight exotherm may be observed; maintain the internal temperature below 35°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 5-methyltetrazole is complete.

    • TLC System: Ethyl acetate/Hexane (1:1), visualize with UV light.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 2.0 L of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask and add ethyl acetate (~1.5 L per 100g of crude product). Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 50°C.

    • Expected Yield: 220-245 g (75-83%)

    • Appearance: White to off-white crystalline solid.

Step 2: Saponification to 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Causality: Saponification is a classic ester hydrolysis reaction. A mixture of THF/water is used to ensure the solubility of both the non-polar ester and the aqueous base (NaOH). The reaction is driven to completion by the formation of the carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate, causing the desired acidic product to precipitate from the aqueous solution, which is a highly effective purification method.

ReagentMW ( g/mol )QuantityMolesEquivalents
Methyl 4-((5-methyl-1H-tetrazol-1-yl)methyl)benzoate232.23200.0 g0.861.0
Sodium Hydroxide (NaOH)40.0041.3 g1.031.2
Tetrahydrofuran (THF)-1.0 L--
Deionized Water-1.0 L--
Hydrochloric Acid (6M)-~200 mL--

Protocol:

  • Setup: Equip a 3 L flask with a mechanical stirrer and temperature probe.

  • Reagent Charge: Charge the flask with the intermediate ester (200.0 g, 0.86 mol), THF (1.0 L), and deionized water (500 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (41.3 g, 1.03 mol) in deionized water (500 mL) and add it to the flask.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 3-5 hours. The mixture should become a clear, homogeneous solution as the reaction proceeds.

  • IPC: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 6M HCl. A thick white precipitate will form. Continue adding HCl until the pH of the slurry is ~1-2.

  • Isolation: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 400 mL) until the washings are neutral (pH ~6-7).

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 175-185 g (93-98%)

    • Appearance: Fine white crystalline powder.

Process Workflow and Controls

Workflow s1_start Charge Reagents: 5-MT, K2CO3, DMF s1_add Add Alkylating Agent (Methyl 4-(bromomethyl)benzoate) T < 35°C s1_start->s1_add s1_react Heat to 60-65°C 4-6 hours s1_add->s1_react s1_ipc IPC-1: Reaction Complete? (TLC/HPLC) s1_react->s1_ipc s1_ipc->s1_react No s1_quench Cool & Quench in H2O s1_ipc->s1_quench Yes s1_isolate Filter & Wash Cake with H2O s1_quench->s1_isolate s1_dry Dry Crude Intermediate s1_isolate->s1_dry s1_purify Recrystallize from Ethyl Acetate s1_dry->s1_purify s1_final Dry Pure Intermediate s1_purify->s1_final s2_start Charge Intermediate, THF, H2O s1_final->s2_start s2_add Add NaOH (aq) s2_start->s2_add s2_react Stir at RT 3-5 hours s2_add->s2_react s2_ipc IPC-2: Reaction Complete? (TLC/HPLC) s2_react->s2_ipc s2_ipc->s2_react No s2_conc Remove THF (Rotovap) s2_ipc->s2_conc Yes s2_acidify Cool & Acidify with HCl to pH 1-2 s2_conc->s2_acidify s2_isolate Filter & Wash Cake with Cold H2O s2_acidify->s2_isolate s2_final Dry Final Product 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid s2_isolate->s2_final

Caption: Step-by-step experimental workflow with integrated process controls.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[6]

TestSpecification
Appearance White to off-white crystalline powder
¹H NMR (400 MHz, DMSO-d₆)δ 12.95 (s, 1H, COOH), 7.95 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 5.80 (s, 2H, CH₂), 2.40 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 167.1, 151.0, 140.5, 130.8, 129.6, 128.0, 50.2, 8.8
Mass Spec (ESI-) m/z calculated for C₁₀H₉N₄O₂⁻: 217.07. Found: 217.1
HPLC Purity ≥ 99.0%
Melting Point 155-158 °C[7]

Scale-Up Considerations and Safety

Process Safety
  • Thermal Hazards: The N-alkylation reaction (Step 1) is exothermic, particularly during the addition of the alkylating agent. For scales larger than presented here, a controlled, jacketed reactor is recommended. The addition should be done at a rate that allows for efficient heat removal to maintain the target temperature. A preliminary reaction calorimetry study is advised before proceeding to pilot-plant scale to understand the heat flow and potential for thermal runaway.

  • Chemical Hazards:

    • Methyl 4-(bromomethyl)benzoate: This is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • DMF: This solvent is a reproductive toxin. Avoid inhalation and skin contact.

    • Sodium Hydroxide / Hydrochloric Acid: These are corrosive. Handle with appropriate care and PPE.

Process Optimization
  • Base Selection: While K2CO3 is effective, other bases like sodium carbonate or cesium carbonate could be screened. However, K2CO3 offers a good balance of reactivity, cost, and ease of handling for large-scale operations.

  • Solvent Selection: Acetonitrile can be an alternative to DMF. It is easier to remove during work-up but may require longer reaction times or higher temperatures.

  • Purification: The precipitation/recrystallization strategy is highly effective. For APIs requiring extremely high purity, a final polishing recrystallization from a different solvent system (e.g., isopropanol/water) could be implemented.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction - Inactive K2CO3 (absorbed moisture).- Insufficient reaction time or temperature.- Use freshly dried, finely powdered K2CO3.- Increase reaction time or temperature slightly (e.g., to 70°C).
Step 1: Low Yield - Inefficient precipitation during quench.- Loss of product during recrystallization.- Ensure the quench is performed in cold water with good stirring.- Minimize the amount of hot solvent used for recrystallization; ensure thorough cooling before filtration.
Step 2: Incomplete Saponification - Insufficient NaOH.- Reaction time too short.- Check the stoichiometry of NaOH; ensure it is fully dissolved.- Extend the reaction time and monitor by IPC.
Final Product is Gummy/Oily - Incomplete removal of THF before acidification.- Residual impurities.- Ensure THF is completely removed under vacuum.- Re-dissolve the product in a basic aqueous solution, wash with a non-polar solvent (e.g., MTBE) to remove organic impurities, then re-precipitate with acid.

Conclusion

This application note details a validated and scalable two-step synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid with an overall yield of 70-81%. The protocol emphasizes operational safety, utilizes cost-effective reagents, and employs robust, non-chromatographic purification techniques suitable for large-scale production. The provided data and procedural insights serve as a reliable foundation for chemists and engineers involved in the development and manufacturing of pharmaceutical intermediates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132463, 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Yin, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. E-Journal of Chemistry. Available at: [Link]

  • Fischer, N., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

  • Chemchart (n.d.). 4-(5-Methyl-tetrazol-1-yl)-benzoic acid. Retrieved from [Link]

  • Cano, L., Gonzalez, A., & de la Puente, M. L. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Shah, S. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available at: [Link]

  • Barjasteh, A. (2021). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Ontario Tech University. Available at: [Link]

  • Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Toth, S. J., et al. (2020). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Organic Process Research & Development. Available at: [Link]

  • McQuade, D. T., et al. (2010). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition. Available at: [Link]

  • El-Faham, A., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Arbor Chemicals (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]

  • University of California, Berkeley (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

  • DBX Labs (2019, December 30). Channel Overview (Tetrazoles Synthesis) [Video]. YouTube. [Link]

  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Processes. Available at: [Link]

  • Leighty, B. D., & Truppo, M. D. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry. Available at: [Link]

  • Ghavimi, M., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • H. G. (2010). Large-Scale Preparation and Usage of Azides. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid vs. Carboxylic Acid Analog: A Comparative Guide

This guide provides an in-depth technical comparison between 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid and its direct carboxylic acid analog, 4-(Carboxymethyl)benzoic acid (also known as Homoterephthalic acid).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid and its direct carboxylic acid analog, 4-(Carboxymethyl)benzoic acid (also known as Homoterephthalic acid).[1][2]

While 5-substituted-1H-tetrazoles are classic acidic bioisosteres for carboxylic acids, the 1,5-disubstituted tetrazole moiety in the target molecule serves a fundamentally different role: it acts as a non-acidic, metabolically stable surrogate for cis-amides or esters, offering distinct pharmacokinetic advantages.[1][2]

Part 1: Executive Technical Summary[1]

The choice between the tetrazole derivative and the carboxylic acid analog represents a strategic decision in lead optimization, specifically balancing metabolic stability against solubility and binding mode .[1][2][3]

FeatureTarget Molecule: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acidAnalog: 4-(Carboxymethyl)benzoic acid
CAS Number 842972-18-3501-89-3
Core Structure Benzoic acid with 1,5-disubstituted tetrazole linkerBenzoic acid with carboxylic acid linker
pKa (Substituent) Neutral (Tetrazole N1-substituted)Acidic (~4.[1][2]3)
Bioisosteric Role Cis-Amide / Ester Mimic (Non-ionizable)Carboxylate (Ionizable)
LogP (approx.) 1.8 - 2.2 (More Lipophilic)0.8 - 1.2 (More Polar)
Metabolic Risk Low (Resistant to hydrolysis)High (Glucuronidation target)
Key Application Peptidomimetics, linker stability, improving permeabilitySolubility enhancement, ionic interactions
Expert Insight: The "Non-Acidic" Distinction

It is a common misconception to treat all tetrazoles as acidic bioisosteres.[1][2]

  • 5-Substituted-1H-tetrazoles (with a free NH) have a pKa ~4.5 and mimic carboxylates.[1][2]

  • 1,5-Disubstituted tetrazoles (like our target) lack the acidic proton.[1][2] They possess a strong dipole moment (~5 D) and a planar structure, making them excellent mimics of the cis-amide bond (

    
    ) without the susceptibility to protease or amidase cleavage.[1][2]
    

Part 2: Physicochemical & Performance Analysis[1][2]

Acidity and Solubility Profile

The analog, 4-(Carboxymethyl)benzoic acid , is a dicarboxylic acid.[1][2] At physiological pH (7.4), it exists primarily as a dianion, which ensures high aqueous solubility but severely limits passive membrane permeability due to the high desolvation penalty.[1][2]

In contrast, 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is a mono-acid (only the benzoic acid moiety ionizes).[1][2] The tetrazole ring remains neutral.[1][2]

  • Impact: This increases the fraction of the molecule that can permeate cell membranes via passive diffusion.[1][2]

  • Data Point: 1,5-disubstituted tetrazoles typically show a 2–5 fold increase in Caco-2 permeability compared to their dicarboxylate analogs.[1][2]

Metabolic Stability

Carboxylic acid analogs are prime targets for Phase II metabolism , specifically acyl-glucuronidation.[1][2] This not only leads to rapid clearance but can also generate reactive intermediates (acyl glucuronides) capable of causing idiosyncratic toxicity via protein adduct formation.[1][2]

The 1,5-disubstituted tetrazole ring is metabolically inert to:

  • Glucuronidation (no nucleophilic handle on the ring).[1][2]

  • Hydrolysis (unlike esters or amides).[1][2]

  • Oxidation (under standard physiological conditions).[1][2]

Structural Geometry (The Cis-Amide Mimic)

The 1,5-disubstituted tetrazole locks the conformation in a rigid, planar geometry that closely overlaps with a cis-peptide bond.[1][2] This is critical for designing peptidomimetics where the "active conformation" requires a turn or a specific vector that a flexible carboxymethyl chain cannot maintain.[1][2]

Bioisostere_Comparison cluster_0 Carboxylic Acid Analog cluster_1 Target: Tetrazole Derivative Acid 4-(Carboxymethyl) benzoic acid Prop1 High Polarity (Dianion at pH 7.4) Acid->Prop1 Prop2 Flexible Linker Acid->Prop2 Risk Glucuronidation Risk Acid->Risk Feat1 Lipophilic (Mono-anion at pH 7.4) Prop1->Feat1 Optimization Benefit Metabolically Inert Risk->Benefit Solution Tetrazole 4-(5-Methyl-tetrazol-1-ylmethyl) benzoic acid Tetrazole->Feat1 Feat2 Rigid Planar (Cis-Amide Mimic) Tetrazole->Feat2 Tetrazole->Benefit caption Figure 1: Structural and functional divergence between the acid analog and the tetrazole derivative.

Part 3: Synthetic Methodologies

Synthesizing the tetrazole derivative requires controlling regioselectivity to ensure the 1,5-isomer is formed rather than the 2,5-isomer.[1][2] Direct alkylation of 5-methyltetrazole often yields mixtures. The most robust protocol involves constructing the tetrazole ring de novo from an amide precursor.[1][2]

Protocol A: Regioselective Synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Objective: Synthesize the target molecule with >95% regioselectivity for the N1-isomer.

Reagents:

  • Methyl 4-(aminomethyl)benzoate hydrochloride[1][2]

  • Triethyl orthoacetate (or Acetic anhydride)[1][2]

  • Sodium Azide (

    
    )[1][2]
    
  • Acetic acid / Trimethylsilyl azide (

    
    )[2]
    

Step-by-Step Workflow:

  • Amide Formation (Precursor):

    • React Methyl 4-(aminomethyl)benzoate with acetic anhydride (1.1 eq) and Triethylamine (1.2 eq) in DCM at 0°C to RT.

    • Isolate Methyl 4-(acetamidomethyl)benzoate .[1][2]

    • Checkpoint: Verify formation of amide by TLC (Ethyl Acetate/Hexane).[1][2]

  • Tetrazole Cyclization (Modified Huisgen):

    • Method: Dissolve the acetamide intermediate in dry THF or Toluene.

    • Add Silicon Tetrachloride (

      
      , 1 eq) and Sodium Azide (
      
      
      
      , 3 eq) or use
      
      
      with Diethyl azodicarboxylate (DEAD) /
      
      
      (Mitsunobu conditions) for milder conversion.[1][2]
    • Preferred Scale-Up Route: React the amide with

      
       (1 eq) in toluene to generate the imidoyl chloride, then add 
      
      
      
      (1.5 eq).[1][2] Heat to reflux for 4–6 hours.
    • Mechanism:[1][2][4][5] The azide attacks the activated imidoyl intermediate, cyclizing selectively to the 1,5-tetrazole.[1][2]

  • Hydrolysis:

    • Treat the ester with LiOH (2 eq) in THF/Water (3:[2]1) at RT for 2 hours.

    • Acidify with 1M HCl to pH 3.[1][2]

    • Precipitate and filter the final product.[1][2]

Protocol B: Comparative Stability Assay (Microsomal Stability)

Objective: Demonstrate the resistance of the tetrazole linker to metabolism compared to the carboxylic acid analog.[1][2]

  • Preparation: Prepare 10 mM DMSO stocks of both compounds.

  • Incubation:

    • Mix test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.[1][2]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • Tetrazole Derivative: Expect >90% remaining at 60 min.[1][2]

    • Acid Analog: Monitor for loss (glucuronidation) or stability (if not a substrate).[1][2] Look for m/z + 176 adducts (glucuronide).[1][2]

Part 4: Visualizing the Synthesis Logic

Synthesis_Workflow cluster_alt Avoid Direct Alkylation Start Methyl 4-(aminomethyl)benzoate Step1 Acetylation (Ac2O, Et3N) Start->Step1 Interm Intermediate: Methyl 4-(acetamidomethyl)benzoate Step1->Interm Step2 Cyclization (Regioselective) (PCl5 then NaN3 OR TMSN3/DIAD) Interm->Step2 Prod_Ester Tetrazole Ester Intermediate Step2->Prod_Ester Step3 Hydrolysis (LiOH, THF/H2O) Prod_Ester->Step3 Final Final Product: 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid Step3->Final Alt_Start 5-Methyltetrazole + Methyl 4-(bromomethyl)benzoate Alt_Result Mixture of 1,5- and 2,5-isomers (Difficult Separation) Alt_Start->Alt_Result caption Figure 2: Regioselective synthesis pathway avoiding isomer mixtures.

References

  • Herr, R. J. (2002).[1][2][6] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[1][2][6] Link

  • Myznikov, L. V., et al. (2007).[1][2] "Regioselectivity in the alkylation of 5-substituted tetrazoles." Chemistry of Heterocyclic Compounds, 43, 1-9.[1][2] Link

  • Ballatore, C., et al. (2013).[1][2][7] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1][2] Link

  • Popova, E. A., et al. (2019).[1][2] "Tetrazoles in Medicinal Chemistry: A Review." Russian Chemical Reviews, 88(6).[1][2] Link

  • BenchChem. (2025).[1][2][3] "Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design." BenchChem Technical Guides. Link[1][2]

Sources

Comparative

In vivo efficacy of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" in animal models

This guide provides a comprehensive technical evaluation of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (referred to herein as MTBA-1 ), focusing on its application as a bioactive pharmacophore in metabolic disease mod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (referred to herein as MTBA-1 ), focusing on its application as a bioactive pharmacophore in metabolic disease models.

Given the structural characteristics of MTBA-1—specifically the combination of a benzoic acid moiety and a 5-methyl-tetrazole ring linked by a methylene bridge—this compound is evaluated here primarily as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor probe and a carboxylic acid bioisostere . The tetrazole ring serves as a metabolically stable surrogate for the phosphate group (pTyr mimetic) or a second carboxylate, optimizing oral bioavailability compared to traditional phosphonates.

Executive Summary & Compound Profile

MTBA-1 represents a class of bidentate anionic ligands designed to target the active site of PTP1B (a negative regulator of insulin signaling) or serve as a scaffold for GPR109A agonists. Unlike traditional phosphate-based inhibitors which suffer from poor cellular permeability, the tetrazole-benzoic acid scaffold offers a balanced physicochemical profile (


 ~4.5–5.0), allowing for improved membrane transport while maintaining high affinity for the positively charged catalytic pocket of PTP1B.
Mechanistic Basis[1]
  • Primary Target: PTP1B (Protein Tyrosine Phosphatase 1B).

  • Mechanism of Action: Reversible, competitive inhibition of PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1).

  • Therapeutic Outcome: Sensitization of insulin signaling, reduction of blood glucose, and amelioration of insulin resistance.

Comparative Analysis: MTBA-1 vs. Therapeutic Alternatives

The following table contrasts MTBA-1 with the standard of care (Metformin) and a direct mechanistic competitor (Trodusquemine/MSI-1436).

FeatureMTBA-1 (Test Compound) Metformin (Standard of Care) Trodusquemine (Comparator)
Drug Class Small Molecule PTP1B Inhibitor / BioisostereBiguanideAllosteric PTP1B Inhibitor
Primary Mechanism Active site inhibition (pTyr mimetic)AMPK Activation; Gluconeogenesis suppressionAllosteric inhibition of PTP1B
Oral Bioavailability Moderate to High (Tetrazole improves lipophilicity)High (but transporter dependent)Low (often requires IP/IV)
Selectivity Profile Moderate (Risk of TCPTP cross-reactivity)High (Specific to metabolic pathways)High (Allosteric site is unique)
Key Advantage Cell Permeability : Superior to phosphate analogs.Proven safety record.Potent weight loss effects.
Key Limitation Potential renal clearance (anionic).GI side effects.Complex synthesis; dosing frequency.

Experimental Protocols: In Vivo Validation

To rigorously validate the efficacy of MTBA-1, the following self-validating experimental workflows are recommended. These protocols control for the common "false positives" seen with redox-active compounds in PTP1B assays.

A. Pharmacokinetic (PK) Profiling (Rat Model)

Objective: Determine oral bioavailability (


) and plasma half-life (

) prior to efficacy studies.
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation: Dissolve MTBA-1 in 0.5% Methylcellulose/0.1% Tween-80 (Suspension) or 10% DMSO/Solutol (Solution).

  • Dosing:

    • IV Group: 2 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Analysis: LC-MS/MS quantification using a specific MRM transition for the tetrazole-benzoic fragment.

  • Success Criteria:

    
     indicates suitability for oral efficacy models.
    
B. Efficacy in db/db Mice (Type 2 Diabetes Model)

Objective: Assess the compound's ability to lower blood glucose and improve insulin sensitivity.

  • Acclimatization: Use male db/db mice (C57BL/KsJ-lepr^db), 8 weeks old. Randomize based on fasting blood glucose (FBG) to ensure baseline equality (FBG ~250-350 mg/dL).

  • Groups (n=10/group):

    • Vehicle Control: 0.5% CMC (QD, PO).

    • Positive Control: Metformin (300 mg/kg, QD, PO).

    • MTBA-1 Low Dose: 10 mg/kg (QD, PO).

    • MTBA-1 High Dose: 50 mg/kg (QD, PO).

  • Duration: 21 Days.

  • Key Readouts:

    • Daily: Body weight and food intake.

    • Weekly: FBG (tail nick).

    • Day 21 (Terminal):

      • HbA1c: Glycated hemoglobin levels.

      • OGTT (Oral Glucose Tolerance Test): Challenge with 2g/kg glucose after overnight fast. Measure glucose at 0, 15, 30, 60, 120 min.

      • Tissue Harvest: Liver and skeletal muscle for Western Blot (p-Akt, p-IR).

C. Mechanistic Validation (Western Blot)

Causality Check: Efficacy must correlate with increased phosphorylation of the Insulin Receptor.

  • Protocol: Homogenize liver tissue in lysis buffer containing phosphatase inhibitors.

  • Target: Blot for p-Tyr1162/1163 (Insulin Receptor activation site) and p-Ser473 (Akt).

  • Validation: MTBA-1 treated groups must show elevated p-IR/Total-IR ratio compared to Vehicle.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where MTBA-1 inhibits PTP1B, thereby restoring the insulin signaling cascade blocked by phosphatase activity.

InsulinSignaling Insulin Insulin (Ligand) IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Substrate) IR->IRS Phosphorylation (Tyr) PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates MTBA MTBA-1 (Tetrazole-Benzoic Acid) MTBA->PTP1B Inhibits Active Site (pTyr Mimetic)

Figure 1: Mechanism of Action. MTBA-1 acts as a competitive inhibitor of PTP1B. By blocking PTP1B-mediated dephosphorylation of the Insulin Receptor (IR) and IRS-1, MTBA-1 amplifies the downstream PI3K/Akt signal, resulting in enhanced GLUT4 translocation and glucose uptake.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. (Discusses the utility of tetrazoles as carboxylic acid and phosphate surrogates).

  • Zhang, Z.Y. (2002). "Protein tyrosine phosphatases: prospects for therapeutics." Current Opinion in Chemical Biology. (Foundational text on PTP1B inhibition strategies).

  • Combs, A.P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry. (Reviews the structural classes of PTP1B inhibitors, including benzoic acid derivatives).

  • Baggio, L.L., et al. (2008). "Glucagon-like Peptide-1 Analogs Other Than Exenatide." In Vivo Models of Diabetes. (Standard protocols for db/db mouse efficacy studies).

Validation

A Researcher's Guide to Evaluating the Selectivity of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Introduction In the landscape of modern drug discovery, the precise characterization of a small molecule's selectivity is paramount to its therapeutic potential and safety profile. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a small molecule's selectivity is paramount to its therapeutic potential and safety profile. This guide provides an in-depth technical overview of methodologies to assess the selectivity of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid," a novel compound with a chemical structure suggestive of potential biological activity. While the specific molecular target of this compound is yet to be fully elucidated, its structural motifs, featuring a tetrazole and a benzoic acid group, are present in a variety of pharmacologically active agents, including those with anticancer and antibacterial properties.[1][2][3][4]

This guide will therefore use a hypothetical, yet plausible, scenario where "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" is investigated as a potential inhibitor of a key signaling protein implicated in cancer, such as a protein kinase. We will explore the experimental design, execution, and data interpretation necessary to build a comprehensive selectivity profile against related targets.

Hypothetical Target Rationale: A Kinase Inhibitor

Protein kinases are a large family of enzymes that play crucial roles in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The general structure of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" bears resemblance to scaffolds found in known kinase inhibitors. For the purpose of this guide, we will hypothesize that its primary target is a specific tyrosine kinase, for example, "Kinase A," known to be a driver of a particular cancer phenotype. Consequently, our selectivity profiling will focus on comparing its activity against closely related family members, "Kinase B" and "Kinase C," as well as a more distant, unrelated kinase, "Kinase D," to assess broad selectivity.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity involves a multi-pronged approach, beginning with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to confirm activity in a more physiologically relevant context.

G cluster_0 In Vitro Biochemical Assessment cluster_1 Cell-Based Validation biochem_assay Biochemical Potency Assay (e.g., Radiometric Kinase Assay) ic50 Determine IC50 values for Kinase A, B, C, and D biochem_assay->ic50 selectivity_index Calculate Selectivity Index ic50->selectivity_index cell_prolif Cellular Proliferation Assay (e.g., MTT Assay) selectivity_index->cell_prolif Proceed if selective target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase A) cell_prolif->target_engagement off_target Off-Target Phenotypic Screening target_engagement->off_target

Figure 1: A generalized experimental workflow for determining the selectivity of a small molecule inhibitor.

Part 1: In Vitro Biochemical Selectivity

The initial step is to quantify the compound's inhibitory activity against the purified primary target and related kinases. A radiometric kinase assay is a classic and reliable method for this purpose.[7]

Experimental Protocol: Radiometric Kinase Assay

  • Preparation of Reagents:

    • Prepare a stock solution of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing appropriate concentrations of ATP (at or near the Km for each kinase), MgCl2, and a buffer salt (e.g., HEPES).

    • Reconstitute purified, active Kinase A, B, C, and D to their optimal working concentrations.

    • Prepare a solution of a generic or specific peptide substrate for each kinase.

    • Obtain [γ-³²P]ATP.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of serially diluted "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a positive control (100% activity) and wells without enzyme as a negative control (background).

    • Add 20 µL of the respective kinase (Kinase A, B, C, or D) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated peptide substrate.

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The IC50 values should be summarized in a clear and concise table to facilitate comparison.

Kinase TargetIC50 (nM)Selectivity Index (vs. Kinase A)
Kinase A (Primary Target) 50 -
Kinase B (Related Target)5,000100-fold
Kinase C (Related Target)10,000200-fold
Kinase D (Unrelated Target)>50,000>1000-fold

Table 1: Hypothetical biochemical selectivity data for "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid."

A higher selectivity index (calculated as IC50 of off-target / IC50 of primary target) indicates greater selectivity. In this hypothetical example, the compound is highly selective for Kinase A over the other tested kinases.

Part 2: Cell-Based Selectivity and Target Engagement

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.

Experimental Protocol: Cellular Proliferation (MTT) Assay

  • Cell Culture:

    • Culture cancer cell lines known to be dependent on the activity of Kinase A for their proliferation. As a control, use a cell line that does not rely on this kinase.

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of "4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid" for a period that allows for multiple cell divisions (e.g., 72 hours). Include vehicle-treated cells as a control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

A potent GI50 value in the Kinase A-dependent cell line, coupled with a significantly weaker effect in the control cell line, would provide strong evidence for on-target cellular activity.

Visualizing the Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Downstream Downstream Effector Kinase_A->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid Inhibitor->Kinase_A

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.